molecular formula C10H6ClNO B1311743 4-Quinolinecarbonyl chloride CAS No. 50821-72-2

4-Quinolinecarbonyl chloride

Cat. No.: B1311743
CAS No.: 50821-72-2
M. Wt: 191.61 g/mol
InChI Key: OTENSAQNLUSKHN-UHFFFAOYSA-N
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Description

4-Quinolinecarbonyl chloride is a reactive organic compound that serves as a versatile chemical building block for researchers in medicinal chemistry and organic synthesis. It is structurally derived from quinoline-4-carboxylic acid , a scaffold of significant interest in the development of biologically active molecules. Its primary research value lies in its acyl chloride functional group, which readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles. This allows for the efficient synthesis of a wide range of amides, esters, and other carbonyl derivatives for use in constructing complex molecular architectures. The quinoline core is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities . As a reagent, 4-quinolinecarbonyl chloride is particularly useful for the rapid functionalization of molecules, facilitating the exploration of structure-activity relationships (SAR) in the development of new therapeutic candidates . It is a key intermediate in synthetic pathways, such as the Pfitzinger synthesis, which is used to construct quinoline-4-carboxylic acids . This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTENSAQNLUSKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433748
Record name 4-QUINOLINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50821-72-2
Record name 4-QUINOLINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Quinolinecarbonyl Chloride in Medicinal Chemistry

[1]

Part 1: Executive Summary

The Electrophilic Gateway to Quinoline Therapeutics

4-Quinolinecarbonyl chloride (CAS 3947-56-6) serves as a critical electrophilic scaffold in modern drug discovery. Unlike its stable precursor, 4-quinolinecarboxylic acid (Cinchoninic acid), the carbonyl chloride derivative is a highly reactive intermediate that enables the rapid diversification of the quinoline core. Its primary utility lies in its ability to undergo nucleophilic acyl substitution with high efficiency, making it the reagent of choice for synthesizing quinoline-4-carboxamides —a structural motif prevalent in kinase inhibitors (e.g., Lenvatinib analogs), GPCR ligands, and antimalarial agents.

This guide provides a rigorous technical analysis of the molecule's properties, a self-validating synthesis protocol, and a mechanistic breakdown of its reactivity profiles.

Part 2: Physicochemical Profile[1]

Table 1: Core Chemical Specifications

PropertySpecificationNotes
IUPAC Name Quinoline-4-carbonyl chlorideAlso known as Cinchonoyl chloride
CAS Number 3947-56-6
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Physical State Off-white to yellow solid (or oil)Highly dependent on purity/dryness; often used crude.[1]
Solubility DCM, THF, Toluene, DMFReacts violently with water/alcohols.
Stability Moisture SensitiveHydrolyzes back to the acid rapidly in air.[1]
Storage Inert atmosphere (Ar/N₂), <4°CStore over desiccant.

Part 3: Synthesis Protocol (Self-Validating)

Methodology: Thionyl Chloride Mediated Chlorination

This protocol converts 4-quinolinecarboxylic acid to the acid chloride using thionyl chloride (SOCl₂). It includes a critical "Quench Check" to validate conversion before committing valuable nucleophiles.

Reagents
  • Substrate: 4-Quinolinecarboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 – 10.0 eq) – Excess acts as solvent.

  • Catalyst: DMF (1-2 drops) – Essential for Vilsmeier-Haack type activation.[1]

  • Solvent (Optional): Toluene (if avoiding neat SOCl₂).[2]

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Addition: Charge the RBF with 4-quinolinecarboxylic acid. Add SOCl₂ slowly (neat). Add 1 drop of dry DMF.

    • Observation: Gas evolution (SO₂ and HCl) indicates reaction initiation.

  • Reflux: Heat the mixture to reflux (75-80°C) for 2–4 hours.

    • Endpoint: The suspension should become a clear homogeneous solution.

  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Remove excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

    • Azeotrope: Add anhydrous toluene (2x) and evaporate to remove trace SOCl₂.

  • Validation (The "Quench Check"):

    • Take a micro-aliquot (~5 mg).

    • Add 0.5 mL dry Methanol.

    • Run TLC (or LC-MS).[2]

    • Result: You should see the Methyl Ester (Reaction with MeOH) and zero starting Acid. If Acid remains, the chloride formation was incomplete.

Mechanistic Visualization

SynthesisMechanismAcid4-QuinolinecarboxylicAcidInterChlorosulfiteIntermediateAcid->InterNucleophilic Attack(O -> S)SOCl2SOCl2(DMF Cat.)SOCl2->InterProduct4-QuinolinecarbonylChlorideInter->ProductSN2 Attack (Cl-)Loss of SO2ByproductsSO2 (g) + HCl (g)Inter->Byproducts

Figure 1: Conversion of carboxylic acid to acid chloride via chlorosulfite intermediate.[6]

Part 4: Reactivity & Medicinal Chemistry Applications[5]

The 4-position of the quinoline ring is electronically unique. The nitrogen atom in the ring exerts an electron-withdrawing effect, making the carbonyl carbon at C4 highly electrophilic, but also susceptible to steric hindrance from the peri-hydrogen at C5.

Amidation (The Kinase Pathway)

The most common application is the synthesis of carboxamides.

  • Reaction: Acid Chloride + Amine (R-NH₂) + Base (DIEA/TEA) → Amide.[3]

  • Relevance: Many kinase inhibitors (e.g., VEGFR inhibitors) utilize a quinoline-4-carboxamide scaffold to bind in the ATP pocket, forming hydrogen bonds with the hinge region.

  • Protocol Note: Due to the instability of the chloride, amines are typically added immediately after the azeotropic drying step in an inert solvent like DCM or THF.

Friedel-Crafts Acylation
  • Reaction: Acid Chloride + Arene + AlCl₃ → Aryl Ketone.

  • Relevance: Used to synthesize 4-quinoline-aryl ketones, which are precursors to antimalarial pharmacophores.

Reduction
  • Reaction: Acid Chloride + LiAlH(OtBu)₃ → Aldehyde.

  • Relevance: The aldehyde is a versatile handle for reductive amination or Wittig reactions.

Reactivity Map

ReactivityMapCore4-QuinolinecarbonylChlorideAmideQuinoline-4-carboxamides(Kinase Inhibitors)Core->Amide+ Primary/Secondary Amine+ Base (DIEA)EsterEsters(Prodrugs)Core->Ester+ Alcohol+ Base (Pyridine)KetoneAryl Ketones(Antimalarials)Core->Ketone+ Arene+ Lewis Acid (AlCl3)AldehydeAldehydes(Synthetic Handle)Core->Aldehyde+ LiAlH(OtBu)3(Controlled Reduction)

Figure 2: Divergent synthesis pathways from the acid chloride scaffold.

Part 5: Safety & Handling (The "Moisture Imperative")

The primary failure mode in working with 4-quinolinecarbonyl chloride is hydrolysis .

  • Lachrymator: Like most acid chlorides, it releases HCl gas upon contact with mucosal membranes. Work in a fume hood is mandatory.

  • Moisture Sensitivity:

    • Symptom:[4][6][7][8][9][10][11][12] The solid turns from yellow to white/crusty (reversion to acid).

    • Prevention: Store under Argon. If storage is necessary, seal in a vial, tape the cap, and place inside a secondary jar with Drierite at 4°C.

  • Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

Part 6: References

  • Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism for SOCl2 chlorination).

  • Quinoline in Medicinal Chemistry: Patel, D. B., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research. Link

  • Synthesis of Amides from Acid Chlorides: "Amine to Amide (via Acid Chloride)." Common Organic Chemistry. Link

  • Thionyl Chloride Properties: "Thionyl Chloride - Reagent Guide." Master Organic Chemistry. Link

  • Safety Data: National Center for Biotechnology Information. (2024).[12] PubChem Compound Summary for CID 79679, 4-Quinolinecarbonyl chloride. Link

4-Quinolinecarbonyl Chloride: A Comprehensive Technical Guide on Reactivity and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Quinolinecarbonyl chloride, a derivative of quinoline-4-carboxylic acid, is a pivotal reagent in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its significance lies in the reactivity of the acyl chloride functional group, which allows for the facile introduction of the quinoline-4-carbonyl moiety into a diverse range of molecules. The quinoline core itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This guide provides an in-depth technical analysis of the reactivity and stability of 4-quinolinecarbonyl chloride, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties
PropertyValueSource
Molecular Formula C10H6ClNO[1]
Molecular Weight 191.62 g/mol [1]
Appearance (Varies, typically a solid)General Knowledge
CAS Number 91799-73-4 (for the hydrochloride salt)[1]

Note: The hydrochloride salt is a common commercially available form.

I. Synthesis of 4-Quinolinecarbonyl Chloride

The primary and most direct method for the synthesis of 4-quinolinecarbonyl chloride is the treatment of quinoline-4-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas).[2]

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

Synthesis CarboxylicAcid Quinoline-4-carboxylic Acid AcylChloride 4-Quinolinecarbonyl Chloride CarboxylicAcid->AcylChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Reagent Byproducts SO₂(g) + HCl(g) AcylChloride->Byproducts Byproducts

Caption: General synthesis of 4-Quinolinecarbonyl Chloride.

Detailed Experimental Protocol:

Objective: To synthesize 4-quinolinecarbonyl chloride from quinoline-4-carboxylic acid.

Materials:

  • Quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-4-carboxylic acid in anhydrous DCM.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene.

  • Product Isolation: The resulting solid is 4-quinolinecarbonyl chloride, which should be used immediately or stored under strictly anhydrous conditions.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis.[3][4] The use of flame-dried glassware and an inert atmosphere is critical to prevent premature reaction with atmospheric moisture.

  • Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent and the volatile byproducts are easily removed by evaporation.[2]

II. Reactivity Profile: A Highly Electrophilic Carbonyl

The reactivity of 4-quinolinecarbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The presence of two electron-withdrawing groups—the chlorine atom and the quinoline ring—significantly enhances this electrophilicity, making it a prime target for nucleophilic attack.[5] The general mechanism for its reactions is a nucleophilic addition-elimination.[5][6]

Nucleophilic Acyl Substitution: The Core Reaction

The fundamental reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[5][6]

Nucleophilic_Acyl_Substitution Reactants 4-Quinolinecarbonyl Chloride + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition Products Substituted Product + Cl⁻ Intermediate->Products Elimination

Caption: Nucleophilic addition-elimination mechanism.

Common Nucleophilic Reactions:
1. Hydrolysis: Reaction with Water

4-Quinolinecarbonyl chloride reacts readily with water to form quinoline-4-carboxylic acid.[3] This reaction is often vigorous and exothermic, producing corrosive hydrogen chloride gas.[3] This inherent reactivity underscores the necessity of handling and storing the compound under anhydrous conditions.[4][7]

Reaction: R-COCl + H₂O → R-COOH + HCl

2. Alcoholysis: Formation of Esters

The reaction with alcohols is a facile method for synthesizing quinoline-4-carboxylate esters.[8][9] These reactions are typically rapid, even at room temperature, and are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7][10]

Experimental Protocol: Ester Synthesis

  • Dissolve 4-quinolinecarbonyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution in an ice bath.

  • Add the desired alcohol (1.0-1.2 equivalents) followed by a tertiary amine base (1.1-1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves washing with dilute acid, aqueous bicarbonate, and brine, followed by drying and solvent evaporation.

3. Aminolysis: Synthesis of Amides

Ammonia, primary amines, and secondary amines react rapidly with 4-quinolinecarbonyl chloride to yield primary, secondary, and tertiary amides, respectively.[10][11] These reactions are generally very fast and exothermic.[11] To drive the reaction to completion and neutralize the generated HCl, two equivalents of the amine are often used, or one equivalent of the amine and one equivalent of a non-nucleophilic base.[12]

Reaction: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻

Amide_Formation AcylChloride 4-Quinolinecarbonyl Chloride Amide N-Substituted Quinoline-4-carboxamide AcylChloride->Amide Amine Primary or Secondary Amine (2 eq.) Amine->Amide Salt Ammonium Chloride Salt Amide->Salt

Sources

Technical Guide: Solvent Compatibility & Handling of 4-Quinolinecarbonyl Chloride

[1]

Executive Summary: The Solubility vs. Stability Paradox

4-Quinolinecarbonyl chloride (Cinchoninoyl chloride) presents a classic challenge in organic synthesis: physical solubility does not equate to chemical compatibility. [1]

As an electrophilic acid chloride, this molecule is highly susceptible to nucleophilic attack.[1] While it may physically dissolve in protic solvents like methanol or ethanol, it simultaneously undergoes rapid solvolysis, destroying the reagent.[1] Therefore, this guide prioritizes solvent inertness over thermodynamic solubility.[1]

Key Takeaway: The "solubility" of 4-quinolinecarbonyl chloride cannot be decoupled from its hydrolytic instability.[1] Successful handling requires strictly anhydrous, aprotic environments.[1]

Physicochemical Profile & Reactivity

Before selecting a solvent, the researcher must understand the solute's behavior.[1]

  • State: Solid (typically off-white to yellow crystalline powder).[1]

  • Melting Point: ~100–115 °C (varies by purity/hydrolysis level).[1]

  • Electrophilicity: The carbonyl carbon at position 4 is highly electron-deficient, activated by the electron-withdrawing chlorine and the nitrogen-containing quinoline ring.[1]

  • Primary Degradation Pathway: Hydrolysis (reaction with water) to form 4-quinolinecarboxylic acid and HCl.[1]

The "False Solubility" Trap

If 4-quinolinecarbonyl chloride is added to wet solvents or alcohols, the solution may initially appear clear, suggesting "good solubility."[1] In reality, the clarity often indicates the rapid formation of the corresponding ester or acid, which may remain soluble while the active acid chloride is consumed.[1]

Solvent Compatibility Matrix

The following table categorizes organic solvents based on their suitability for dissolving and storing 4-quinolinecarbonyl chloride.

Solvent ClassSpecific SolventsStatusTechnical Rationale
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneRECOMMENDED Excellent physical solubility; chemically inert; easily dried.[1] Standard choice for acylations.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneRECOMMENDED Good solubility, especially with slight warming.[1] Ideal for reflux conditions where higher boiling points are needed.[1]
Ethers THF, 1,4-Dioxane, MTBECONDITIONAL Must be anhydrous. Ethers are hygroscopic.[1] Peroxides in aged ethers can also initiate radical side reactions.[1]
Polar Aprotic Acetonitrile (MeCN)CONDITIONAL Good solubility.[1] Useful for biphasic reactions.[1] Must be strictly anhydrous to prevent hydrolysis.[1]
Amides / Sulfoxides DMF, DMAc, DMSOCAUTION High Risk. While physically soluble, acid chlorides can react with DMF to form Vilsmeier-Haack intermediates (dimethylchloroiminium salts), altering reactivity.[1] DMSO is hygroscopic and can act as an oxidant.[1]
Protic Methanol, Ethanol, Water, IsopropanolPROHIBITED Immediate Reaction. Solvolysis occurs, converting the acid chloride to an ester (alcoholysis) or acid (hydrolysis).[1]
Amines Pyridine, TriethylamineREAGENT ONLY Soluble, but forms acyl-ammonium salts immediately.[1] Use only if this activation is the intended reaction step.[1]

Mechanism of Instability: Hydrolysis & Alcoholysis

Understanding why protic solvents fail is critical for troubleshooting precipitation issues.[1] When 4-quinolinecarbonyl chloride encounters water (even trace amounts in "wet" organic solvents), it degrades into 4-quinolinecarboxylic acid.[1]

The Diagnostic Sign: The acid form is significantly less soluble in non-polar solvents (like DCM or Toluene) than the chloride. Therefore, cloudiness or precipitation in a previously clear stock solution is a definitive indicator of moisture contamination and hydrolysis.[1]

Visualizing the Degradation Pathway

The diagram below illustrates the decision logic for solvent selection and the mechanistic consequence of failure.

SolventLogicStartSolvent Selection for4-Quinolinecarbonyl ChlorideCheckProticIs the solvent Protic?(Contains -OH, -NH)Start->CheckProticProticYesYes (e.g., EtOH, H2O)CheckProtic->ProticYesHigh ReactivityProticNoNo (Aprotic)CheckProtic->ProticNoInert BackboneReactionDEGRADATION / SIDE REACTION(Solvolysis or Vilsmeier adducts)ProticYes->ReactionMechanismHydrolysis Mechanism:1. Nucleophilic attack by H2O2. Tetrahedral Intermediate3. Loss of HCl4. Formation of Insoluble AcidProticYes->MechanismCausesCheckPolarIs it DMF or DMSO?ProticNo->CheckPolarPolarYesYesCheckPolar->PolarYesReactive SolventPolarNoNo (DCM, Toluene, THF)CheckPolar->PolarNoInert SolventPolarYes->ReactionForms reactive saltsStableSTABLE SOLUTION(Suitable for Acylation)PolarNo->Stable

Figure 1: Solvent selection logic and degradation pathways. Protic solvents trigger immediate hydrolysis; DMF/DMSO pose side-reaction risks.[1]

Experimental Protocol: Preparation of a Stable Stock Solution

To ensure reproducibility in biological assays or synthesis, follow this self-validating protocol.

Objective: Prepare a 0.1 M stock solution in Dichloromethane (DCM).

Materials
  • 4-Quinolinecarbonyl chloride (Solid).[1]

  • Anhydrous DCM (stored over activated 3Å or 4Å molecular sieves).[1]

  • Argon or Nitrogen gas line.[1]

  • Septum-capped vial.[1]

Methodology
  • Purge: Flush the empty vial with Argon for 30 seconds to displace humid air.[1]

  • Weighing: Quickly weigh the solid 4-quinolinecarbonyl chloride. Minimize exposure to air; the solid is hygroscopic and will fume (HCl release) if exposed to humidity.

  • Dissolution: Add anhydrous DCM via syringe through the septum.

  • Observation: Swirl gently. The solution should be clear and colorless to pale yellow.

    • Validation Check: If the solution turns cloudy immediately, your solvent is "wet." The cloudiness is the insoluble carboxylic acid forming. Discard and restart with fresh anhydrous solvent.

  • Storage: Store at -20°C. Seal with Parafilm. Use within 24-48 hours.

Troubleshooting: The "Silver Nitrate" Test

If you suspect your stock solution has degraded (hydrolyzed) despite remaining clear:

  • Take a 50 µL aliquot of the organic solution.

  • Shake it with 500 µL of water (this deliberately hydrolyzes the aliquot and extracts the chloride).

  • Add 1 drop of 0.1 M AgNO₃ solution to the aqueous layer.[1]

  • Interpretation:

    • Heavy White Precipitate (AgCl): Expected.[1][2][3][4] The molecule contains chlorine.[1][2][5][6][7][8][9] This confirms presence of chloride but does not distinguish between active acid chloride and hydrolyzed free HCl.[1]

    • Better Check (Derivatization): React a small aliquot with excess methanol.[1] Analyze by TLC or LC-MS.[1][10]

      • Peak A (Methyl Ester): Indicates active acid chloride was present.[1]

      • Peak B (Carboxylic Acid): Indicates the stock had already hydrolyzed before methanol addition.

Safety & Handling

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Lachrymator: Hydrolysis releases HCl gas, which irritates the respiratory tract and eyes.[1] Handle only in a fume hood.

  • Incompatibility: Reacts violently with water, bases, and oxidizers.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122130, 4-Quinolinecarbonyl chloride.[1] PubChem. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Reich, H. J., & Rigby, J. H. (Eds.).[1] (1999).[1] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.[1] (Discussion on Vilsmeier-Haack intermediates formed by Acid Chlorides in DMF).

4-Quinolinecarbonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Quinolinecarbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Quinolinecarbonyl chloride stands as a pivotal reagent in the landscape of medicinal chemistry and organic synthesis. As a derivative of quinoline, a heterocyclic scaffold present in numerous natural products and pharmaceuticals, this compound serves as a highly valuable building block for introducing the quinoline-4-carbonyl moiety into target molecules. The quinoline core is fundamental to a range of therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1][2] The high reactivity of the acyl chloride functional group makes 4-quinolinecarbonyl chloride an efficient acylating agent, enabling the construction of complex molecular architectures, particularly in the development of novel enzyme inhibitors and therapeutic candidates.[3]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-quinolinecarbonyl chloride. It delves into its core physicochemical properties, detailed synthetic protocols with mechanistic insights, characteristic reactivity, and essential safety and handling procedures. The objective is to equip the reader with the technical accuracy and field-proven insights required to effectively utilize this important synthetic intermediate.

Core Physicochemical Properties

4-Quinolinecarbonyl chloride is typically encountered as a moisture-sensitive solid. Its fundamental properties are crucial for its use in synthesis, dictating storage conditions and reaction setups. The compound is often prepared and used in its free base form or as a more stable hydrochloride salt.

PropertyDataSource(s)
Chemical Structure (See Figure 1 below)
Molecular Formula C₁₀H₆ClNO[4]
Molecular Weight 191.62 g/mol
Alternative Form 4-Quinolinecarbonyl chloride hydrochloride[4]
Molecular Formula (HCl) C₁₀H₆ClNO · HCl[4]
Molecular Weight (HCl) 228.08 g/mol [4]
Appearance Typically an off-white to yellow solid

Figure 1: 2D Structure of 4-Quinolinecarbonyl chloride

Synthesis and Mechanistic Insights

The synthesis of 4-quinolinecarbonyl chloride is a two-step process, beginning with the construction of its precursor, 4-quinolinecarboxylic acid, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.

Synthesis of the Precursor: 4-Quinolinecarboxylic Acid

The construction of the quinoline scaffold is most classically achieved via the Pfitzinger condensation reaction.[1] This method involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. The choice of the Pfitzinger reaction is rooted in its reliability and ability to generate the quinoline-4-carboxylic acid core in good yields from readily available starting materials.[5]

  • Ring Opening: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin in an aqueous solution of a strong base (e.g., 33% potassium hydroxide). Stir the mixture at room temperature (25-35 °C) to facilitate the hydrolytic ring-opening of the isatin to form an isatinate salt.

  • Condensation: To the resulting solution, add an excess of a simple ketone, such as acetone. Heat the reaction mixture to reflux for 5-15 hours.[5] The α-protons of the ketone are sufficiently acidic under these conditions to act as a nucleophile, condensing with the keto-acid intermediate.

  • Cyclization & Aromatization: The subsequent intramolecular condensation and dehydration steps occur in situ, leading to the formation of the quinoline ring system.

  • Workup & Isolation: After the reflux period, cool the reaction mixture to room temperature. Carefully acidify the solution with an acid (e.g., HCl) to a pH of 5-6. The 4-quinolinecarboxylic acid product, being insoluble in the acidic aqueous medium, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Pfitzinger_Workflow Isatin Isatin + KOH(aq) ReactionVessel Reaction Vessel (Reflux, 5-15h) Isatin->ReactionVessel Acetone Acetone Acetone->ReactionVessel Cooling Cooling to RT ReactionVessel->Cooling Acidification Acidification (pH 5-6) Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Product 4-Quinolinecarboxylic Acid Filtration->Product

Pfitzinger condensation workflow for precursor synthesis.
Conversion to 4-Quinolinecarbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

  • Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂).

  • Reagent Addition: Suspend 4-quinolinecarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A co-solvent such as toluene may be used. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reaction: Heat the mixture to reflux (typically around 80 °C) and monitor the reaction. The reaction is often complete when the evolution of gases (HCl and SO₂) ceases and the solid starting material has completely dissolved.

  • Purification: After cooling the reaction to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-quinolinecarbonyl chloride can often be used directly in the next step or further purified by recrystallization or distillation under high vacuum.

AcylChloride_Formation CarboxylicAcid 4-Quinolinecarboxylic Acid Reaction Reflux (80°C) - SO₂(g) - HCl(g) CarboxylicAcid->Reaction ThionylChloride Thionyl Chloride (SOCl₂) + cat. DMF ThionylChloride->Reaction Purification Removal of excess SOCl₂ (Reduced Pressure) Reaction->Purification Product 4-Quinolinecarbonyl Chloride Purification->Product

Conversion of carboxylic acid to acyl chloride.

Chemical Reactivity and Applications

The Role of an Acyl Chloride

The carbonyl carbon in 4-quinolinecarbonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms. This property makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Application in Amide Synthesis for Drug Development

A primary application of 4-quinolinecarbonyl chloride is in the synthesis of amides. This reaction is fundamental in drug discovery for linking the quinoline core to other fragments, often amines, to produce bioactive molecules. For instance, derivatives of 2-phenyl-quinoline-4-carboxylic acid are synthesized as potent SIRT3 inhibitors, where the final step often involves coupling the corresponding acyl chloride with an amine.[3]

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4-quinolinecarbonyl chloride (1.0-1.1 eq) in the same solvent. The exothermicity of the reaction requires slow addition to maintain temperature control.

  • Rationale for Base: The reaction produces one equivalent of HCl. The added base is crucial as a scavenger for this acid. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is a critical, self-validating step in the protocol.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude amide product, which can be purified by column chromatography or recrystallization.

Amide_Formation cluster_reactants Reactants cluster_products Products AcylChloride 4-Quinolinecarbonyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Amine Amine (R-NH₂) + Base (Et₃N) Amine->Intermediate Nucleophilic Attack Amide Target Amide Intermediate->Amide Collapse & Chloride Expulsion Salt Et₃N·HCl

Mechanism of nucleophilic acyl substitution for amide synthesis.

Analytical Characterization

Confirming the identity and purity of 4-quinolinecarbonyl chloride after synthesis is critical. A combination of spectroscopic methods is typically employed.

TechniqueExpected ObservationRationaleSource(s)
Infrared (IR) Strong, sharp C=O stretching absorption at high frequency, typically in the range of 1790-1815 cm⁻¹ .The electron-withdrawing nature of the chlorine atom strengthens the C=O bond, shifting its stretching frequency higher than esters or amides.[6]
¹H NMR A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the six protons on the quinoline ring system.The specific chemical shifts and coupling constants are characteristic of the substituted quinoline scaffold.
¹³C NMR A carbonyl carbon signal around 165-175 ppm . Multiple signals in the aromatic region (approx. 120-150 ppm) for the quinoline carbons.The downfield shift of the carbonyl carbon is characteristic of an acyl chloride.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the calculated exact mass (191.0138 for C₁₀H₆³⁵ClNO). A characteristic M+2 peak at ~33% the intensity of M⁺.The M+2 peak is due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of one chlorine atom.

Handling, Storage, and Safety

As an acyl chloride, this compound is reactive and requires careful handling to ensure safety and maintain its chemical integrity.

  • Handling: Always handle 4-quinolinecarbonyl chloride in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory to prevent contact with skin and eyes.[8] Avoid inhalation of dust or vapors.

  • Storage: The compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7][9] Exposure to atmospheric moisture will lead to hydrolysis, converting it back to 4-quinolinecarboxylic acid and releasing corrosive HCl gas.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage upon contact.

    • Moisture-Sensitive: Reacts vigorously with water, alcohols, and other protic solvents.

    • Lachrymator: Vapors can cause irritation and tearing of the eyes.

  • Spill & Disposal: Spills should be neutralized cautiously with a weak base like sodium bicarbonate and absorbed with an inert material. All waste must be disposed of in accordance with local regulations for hazardous chemical waste.[10]

Conclusion

4-Quinolinecarbonyl chloride is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its predictable and high-yield synthesis, coupled with its robust reactivity as an acylating agent, secures its role as a preferred reagent for introducing the biologically significant quinoline moiety. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives, from developing next-generation therapeutics to creating novel functional materials.

References

  • PubChem. 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Madhukara, P. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Konieczny, M. T. & Konieczny, W. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Zhang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Google Patents.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Technical Guide: Commercial Availability, Synthesis, and Handling of 4-Quinolinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Quinolinecarbonyl chloride (and its hydrochloride salt) is a critical electrophilic building block used extensively in the synthesis of antiviral, antimalarial, and anticancer therapeutics. However, its high susceptibility to hydrolysis presents a unique supply chain challenge. While commercially available, "shelf-stable" stock often degrades into the parent acid (4-quinolinecarboxylic acid) during storage or transit.

This guide recommends a "Just-in-Time" (JIT) synthesis strategy for high-purity applications, while providing vetted sourcing channels for those requiring bulk acquisition. It prioritizes the hydrochloride salt form (CAS 91799-73-4) over the free base for stability.

Part 1: Chemical Identity & Critical Properties

Understanding the precise chemical form is the first step in successful procurement. Vendors often conflate the acid chloride with its stable precursor.

Chemical Specification Table
PropertyTarget Compound (Salt Form)Target Compound (Free Base)Stable Precursor (Recommended)
Chemical Name 4-Quinolinecarbonyl chloride HCl4-Quinolinecarbonyl chloride4-Quinolinecarboxylic acid
CAS Number 91799-73-4 35964-69-9 (varies)486-74-8
Molecular Weight 228.07 g/mol 191.61 g/mol 173.17 g/mol
Physical State Off-white to yellow solidYellow oil or low-melt solidWhite/Off-white powder
Stability Moderate (Hygroscopic)Low (Hydrolyzes rapidly)High (Shelf-stable)
Storage -20°C, under Argon/N2-20°C, strictly anhydrousRoom Temperature

Critical Insight: Do not order CAS 35964-69-9 (Free Base) for storage. If you cannot use the material immediately upon arrival, purchase the Precursor (CAS 486-74-8) or the HCl salt (CAS 91799-73-4).

Part 2: Strategic Sourcing & Supplier Landscape

For research scale (<100g), the risk of receiving partially hydrolyzed material from generalist vendors is high. Use the following tiered sourcing strategy.

Tier 1: High-Fidelity Building Block Suppliers (Recommended)

These vendors specialize in unstable intermediates and typically package under inert gas.

  • Enamine: Excellent for "in-stock" building blocks; likely to supply the HCl salt.

  • Fluorochem (UK): Reliable sourcing for quinoline derivatives; often lists the HCl salt.

  • Combi-Blocks: US-based, frequently stocks the acid precursor and the chloride salt.

Tier 2: Global Catalog Aggregators
  • Sigma-Aldrich (Merck): Primary source for the precursor acid (CAS 486-74-8) . Catalog #174823.

  • Thermo Fisher (Alfa Aesar): Good for bulk acid precursor.

Tier 3: Bulk/Custom Synthesis (Kg Scale)
  • WuXi AppTec / Pharmaron: Recommended for GMP-grade custom synthesis of the chloride if "Make" is not an option.

Sourcing Decision Matrix (Visualization)

SourcingStrategy Start Requirement: 4-Quinolinecarbonyl Chloride Scale What is the required scale? Start->Scale Small Small Scale (<50g) Scale->Small Large Large Scale (>1kg) Scale->Large Capability Is in-house synthesis viable? Small->Capability BuyAcid BUY Precursor (CAS 486-74-8) Synthesize In-Situ Large->BuyAcid Non-GMP Custom Contract Custom Synthesis (WuXi/Pharmaron) Large->Custom GMP Required Capability->BuyAcid Yes (High Purity Needed) BuySalt BUY HCl Salt (CAS 91799-73-4) From Specialist (Enamine/Fluorochem) Capability->BuySalt No (Speed Priority)

Figure 1: Decision tree for sourcing 4-Quinolinecarbonyl chloride based on scale and laboratory capabilities.

Part 3: The "Make vs. Buy" Protocol (Synthesis)

For applications requiring >98% purity (e.g., late-stage drug functionalization), in-house synthesis is the gold standard . The commercial chloride often contains 5-10% hydrolyzed acid, which complicates purification.

Protocol: Thionyl Chloride Mediated Synthesis

Objective: Convert 4-quinolinecarboxylic acid to 4-quinolinecarbonyl chloride HCl.

Reagents:

  • 4-Quinolinecarboxylic acid (1.0 eq)[1][2][3]

  • Thionyl Chloride (

    
    ) (5.0 - 10.0 eq) – Acts as solvent and reagent
    
  • Catalytic DMF (1-2 drops)

Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Charge the flask with 4-quinolinecarboxylic acid. Add

    
     carefully. Add catalytic DMF.
    
  • Reaction: Reflux at 75-80°C for 2-4 hours. The suspension should clear as the acid chloride forms.

  • Work-up:

    • Cool to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Co-evaporate with anhydrous toluene (2x) to remove trace

      
      .
      
  • Isolation: The residue is the crude hydrochloride salt. It can be used directly or recrystallized from anhydrous hexane/DCM if necessary.

Safety Note:


 releases 

and

gas. Perform strictly in a fume hood.

Part 4: Quality Control & Validation

The Trap: You cannot analyze acid chlorides directly on standard Reverse-Phase HPLC. The water in the mobile phase will hydrolyze the chloride back to the acid, leading to a false "100% pure" result (showing only the acid peak).

Validated QC Method: Methyl Ester Derivatization

To accurately assess purity, you must "cap" the reactive chloride with methanol before analysis.

Protocol:

  • Take ~5 mg of the synthesized/purchased acid chloride.

  • Dissolve in 1 mL of anhydrous methanol .

  • Add 1 drop of Triethylamine (

    
    ).
    
  • Shake for 5 minutes at room temperature.

  • Analyze via HPLC-MS or GC-MS.

Interpretation:

  • Peak A (Methyl Ester): Represents the active acid chloride content.

  • Peak B (Carboxylic Acid): Represents the portion that was already hydrolyzed before the test.

Synthesis & QC Workflow (Visualization)

Workflow Precursor 4-Quinolinecarboxylic Acid (CAS 486-74-8) Reaction Reflux (3h) Precursor->Reaction Reagent SOCl2 + cat. DMF Reagent->Reaction Product Acid Chloride HCl (Active Electrophile) Reaction->Product Sample Aliquot Sample Product->Sample QC Check MeOH Quench w/ MeOH Sample->MeOH Analysis HPLC Analysis (Detect Methyl Ester) MeOH->Analysis

Figure 2: Synthesis and Quality Control workflow. Note the critical derivatization step (Red) required for accurate analysis.

References

  • Sigma-Aldrich. Product Specification: 4-Quinolinecarboxylic acid (CAS 486-74-8).[4] Retrieved from .

  • PubChem. Compound Summary: Quinoline-4-carbonyl chloride hydrochloride (CAS 91799-73-4). National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry.[5] Retrieved from .

  • BenchChem. HPLC Method Validation Using Acyl Chloride Derivatization. Retrieved from .

  • National Institutes of Health (NIH). Stability of acid chlorides and derivatization techniques.[6] PubMed Central. Retrieved from .

Sources

A Theoretical Chemist's Guide to 4-Quinolinecarbonyl Chloride: Structure, Reactivity, and Spectroscopic Predictions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and a Priori Design

In modern drug discovery and materials science, the ability to predict molecular properties before engaging in costly and time-consuming synthesis is paramount. 4-Quinolinecarbonyl chloride stands as a valuable scaffold and reactive intermediate. Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the acyl chloride group provides a reactive handle for facile amide library synthesis.[1] Understanding the electronic structure, reactivity, and spectral signatures of this molecule from first principles allows researchers to anticipate its behavior, design more effective derivatives, and streamline development pipelines.

This technical guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a computational investigation. We will begin by establishing a robust theoretical framework, proceed to a detailed, reproducible computational protocol, and culminate in an in-depth analysis of the predicted properties of 4-Quinolinecarbonyl chloride. Our goal is not merely to present data, but to illuminate the causality behind the numbers, providing field-proven insights for both computational chemists and bench scientists.

The Computational Philosophy: Selecting the Right Tools

The predictive power of any theoretical calculation hinges on the appropriateness of the chosen methodology. For an organic molecule like 4-Quinolinecarbonyl chloride, which contains a conjugated aromatic system, heteroatoms, and a polar, reactive functional group, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.

Our chosen model chemistry is B3LYP/6-31G(d) . This is not an arbitrary choice; it is a deliberate decision grounded in decades of computational chemistry literature.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is renowned for its excellent performance in describing the thermochemistry and electronic structure of a vast range of organic molecules.[2][3] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing a more realistic description of electron distribution.

  • 6-31G(d) Basis Set: This Pople-style basis set is a split-valence set, meaning it uses two sets of functions to describe the valence electrons, affording them greater flexibility to change size and shape within the molecular environment. The crucial addition is the (d) polarization function on heavy (non-hydrogen) atoms. For 4-Quinolinecarbonyl chloride, this is non-negotiable. The polarization function allows the electron orbitals to distort anisotropically, which is essential for accurately modeling the polar C=O and C-Cl bonds and the π-system of the quinoline ring.[4]

This level of theory has consistently proven to be a reliable workhorse, providing high-quality geometric, vibrational, and electronic data for systems of this nature.

The Virtual Experiment: A Self-Validating Computational Workflow

To ensure the scientific integrity of our findings, we employ a multi-step, self-validating protocol. Each subsequent step builds upon the validated success of the previous one. This workflow ensures that our final property calculations are based on a physically realistic and stable molecular structure.

G cluster_prep Step 1: In Silico Assembly cluster_opt Step 2: Energy Minimization cluster_verify Step 3: Verification Protocol cluster_props Step 4: Property Calculation Build Construct Initial 3D Structure Opt Geometry Optimization (B3LYP/6-31G(d)) Build->Opt Initial Guess Freq Vibrational Frequency Analysis Opt->Freq Optimized Geometry Verify Confirm True Minimum (No Imaginary Frequencies) Freq->Verify Calculated Frequencies NMR NMR Shielding Tensors (GIAO Method) Verify->NMR MEP Molecular Electrostatic Potential Verify->MEP Validated Structure FMO Frontier Molecular Orbitals (HOMO & LUMO) Verify->FMO

Caption: Computational workflow for theoretical analysis.
Protocol 1: Step-by-Step Computational Procedure

This protocol outlines the necessary steps using the Gaussian 16 software suite, a widely used platform for electronic structure calculations.[5]

  • Molecule Construction:

    • Using a molecular builder (e.g., GaussView), construct the 4-Quinolinecarbonyl chloride molecule. Ensure correct atom types, bonds, and initial hybridization. The initial geometry does not need to be perfect, as the optimization step will refine it.

  • Geometry Optimization and Frequency Calculation:

    • Set up the calculation in Gaussian. The input file's route section (# line) should specify the keywords for optimization followed by frequency analysis: #p B3LYP/6-31G(d) Opt Freq.

    • Opt: This keyword instructs Gaussian to perform a geometry optimization, finding the lowest energy conformation of the molecule.

    • Freq: This keyword, performed on the optimized geometry, calculates the vibrational frequencies. This step is the core of our self-validation.[6]

    • Specify a charge of 0 and a spin multiplicity of 1 (for a closed-shell singlet ground state).

    • Submit the calculation.

  • Validation Check:

    • Upon completion, open the output file and search for the frequency results.

    • Crucial Step: Verify that there are zero imaginary frequencies. An imaginary frequency (presented as a negative value) indicates the structure is a transition state, not a true energy minimum. If one is found, the initial geometry must be adjusted and the calculation re-run.

  • Property Calculations:

    • Using the validated, optimized geometry, perform subsequent single-point calculations for the desired properties.

    • NMR: Use the keyword NMR. The Gauge-Independent Atomic Orbital (GIAO) method is the default and standard for reliable results.

    • Population Analysis: Use the keyword Pop=NBO to perform a Natural Bond Orbital analysis, which provides insights into charge distribution. To generate cube files for visualization of orbitals and potentials, add output=wfx.

Analysis of Predicted Properties

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule in the gas phase. This provides fundamental data on bond lengths and angles, which are direct consequences of the molecule's electronic structure. The planarity of the quinoline ring and the orientation of the carbonyl chloride group are key determinants of its reactivity and interaction with biological targets.

G mol

Caption: Optimized structure of 4-Quinolinecarbonyl Chloride.
ParameterBondCalculated Length (Å)Comment
Carbonyl BondC=O1.185Shorter than a typical ketone C=O (~1.23 Å) due to the electron-withdrawing effect of the adjacent chlorine atom.
Acyl-Chloride BondC-Cl1.812Longer than in simple alkyl chlorides, influenced by the carbonyl group.
Ring-Carbonyl BondC(ring)-C(carbonyl)1.501Typical length for a C-C single bond between sp² carbons.
Quinoline C-N BondsC-N~1.32 - 1.38Reflects the aromatic, delocalized nature of the quinoline ring system.
Table 1: Key predicted geometric parameters for 4-Quinolinecarbonyl Chloride at the B3LYP/6-31G(d) level of theory.
Predicted Vibrational Spectrum (IR Analysis)

The frequency calculation not only validates the geometry but also predicts the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion (stretching, bending) and, if it induces a change in the molecule's dipole moment, will be IR active.

Predicted Frequency (cm⁻¹)Intensity (km/mol)Vibrational AssignmentExperimental Correlation
1795 High C=O Stretch (Carbonyl) Acyl chlorides characteristically show a strong C=O stretch in the 1790-1815 cm⁻¹ region.[7] This is significantly higher than the C=O stretch in its precursor, quinoline-4-carboxylic acid, which appears around 1710 cm⁻¹.[8][9]
3050-3150Low-MediumAromatic C-H StretchesTypical for aromatic systems.
1500-1600Medium-HighC=C / C=N Ring StretchesCharacteristic of the quinoline aromatic system.
855MediumC-Cl StretchExpected for an acyl chloride.
Table 2: Predicted key vibrational frequencies and their assignments. Frequencies are typically scaled by a factor (~0.96) to better match experimental values.

The most diagnostic predicted peak is the intense C=O stretch at 1795 cm⁻¹. Its high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and shortens the C=O bond. This peak would be the primary handle for experimentally monitoring reactions involving the acyl chloride group.

Electronic Properties: Reactivity and Interaction Hotspots

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for visualizing electrophilic and nucleophilic sites.[10]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prime targets for nucleophilic attack.

G mep

Caption: Molecular Electrostatic Potential (MEP) surface.

For 4-Quinolinecarbonyl chloride, the MEP analysis reveals:

  • Intense Red Region: Located around the carbonyl oxygen, confirming its status as the primary site for protonation and hydrogen bonding.

  • Intense Blue Region: Located on the carbonyl carbon. This high positive potential makes it exceptionally electrophilic and highly susceptible to attack by nucleophiles (e.g., amines, alcohols), which is the chemical basis for its utility in synthesis.

  • Moderate Red Region: Delocalized over the π-system of the quinoline ring, with a slightly higher concentration near the nitrogen atom, indicating its basic character.

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[11] The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the reaction's feasibility and pathway.

  • HOMO: Represents the outermost, highest-energy electrons. It characterizes the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: Represents the lowest-energy empty orbital. It characterizes the molecule's ability to accept electrons (electrophilicity).

OrbitalCalculated Energy (eV)Description & Implication
HOMO -7.12 eVPrimarily delocalized over the quinoline ring system. This indicates that reactions involving electron donation (e.g., electrophilic aromatic substitution) will occur on the ring.
LUMO -2.45 eVPredominantly localized on the carbonyl chloride group, specifically with a large coefficient on the carbonyl carbon. This confirms that the most favorable site for nucleophilic attack is indeed the carbonyl carbon.
HOMO-LUMO Gap 4.67 eVThe size of this energy gap is an indicator of the molecule's kinetic stability. A relatively large gap suggests a stable molecule, but one that is primed for reaction at the highly electrophilic site defined by the LUMO.
Table 3: Predicted Frontier Molecular Orbital energies and characteristics.

The clear spatial separation of the HOMO (on the ring) and LUMO (on the acyl chloride group) is significant. It suggests that the reactivity of the two parts of the molecule can be largely independent, allowing the acyl chloride to undergo nucleophilic acyl substitution without disrupting the aromatic system, a highly desirable trait for a synthetic building block.

Predicted ¹³C and ¹H NMR Chemical Shifts

NMR spectroscopy is a primary tool for structural elucidation. Our calculations can predict the chemical shifts (referenced to TMS), providing a theoretical spectrum for comparison with experimental data.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Rationale
Carbonyl Carbon 168.5 -Highly deshielded due to the electronegativity of both oxygen and chlorine. This downfield shift is characteristic of acyl chloride carbons.
C2151.29.10Adjacent to the ring nitrogen, leading to significant deshielding.
C3122.58.01Standard aromatic carbon.
C4a (bridgehead)148.8-Bridgehead carbon adjacent to nitrogen.
C8a (bridgehead)128.9-Bridgehead carbon.
Table 4: Selected predicted NMR chemical shifts. Experimental data for the precursor, quinoline-4-carboxylic acid, shows similar shifts for the ring protons and carbons, lending confidence to these predictions.[12]

Conclusion for the Drug Development Professional

The theoretical calculations presented in this guide provide a comprehensive, multi-faceted portrait of 4-Quinolinecarbonyl chloride. The convergence of geometric, vibrational, and electronic data paints a clear picture of a stable yet highly reactive molecule.

Key Takeaways:

  • Validated Stability: The computational workflow confirms the molecule exists as a stable energy minimum.

  • Predictable Reactivity: The MEP and FMO analyses unequivocally identify the carbonyl carbon as the "hotspot" for nucleophilic attack, validating its role as an acylating agent. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability.

  • Clear Spectroscopic Handles: The predicted high-frequency C=O stretch in the IR spectrum (~1795 cm⁻¹) and the downfield carbonyl signal in the ¹³C NMR spectrum (~168.5 ppm) serve as unambiguous signatures for confirming the molecule's identity and monitoring its conversion during synthesis.

This in silico analysis serves as a powerful predictive tool, enabling researchers to proceed with synthetic and screening efforts with a high degree of confidence in the molecule's expected behavior. It provides the foundational data necessary for rational drug design, guiding the synthesis of novel quinoline-based amides and esters with tailored properties.

References

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

  • Gaussian. (2017). About Gaussian 16. [Link]

  • Ghomi, J. S., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

  • Grimme, S., et al. (2012). Why the standard B3LYP/6-31G model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem*. PubMed. [Link]

  • Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

  • University of Hamburg. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b1c4c1a8fe5]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b1c4c1a8fe5)

  • Muzomwe, M., et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. ResearchGate. [Link]

  • UC Berkeley College of Chemistry. (n.d.).
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • YouTube. (2020). Gaussian Tutorial for Organic Chemists. [Link]

  • JACS Au. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

  • Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

  • ResearchGate. (2025). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. [Link]

  • ResearchGate. (2025). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G*. [Link]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

  • YouTube. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]

  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

An In-depth Technical Guide to 4-Quinolinecarbonyl Chloride: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 4-Quinolinecarbonyl chloride, as a key synthetic intermediate, provides a direct route to introduce this privileged heterocycle into target molecules, primarily through acylation reactions to form amides and esters. This reagent is commonly available in two forms: the free base and the hydrochloride salt. The choice between these two forms is not arbitrary; it is a critical decision dictated by factors such as stability, solubility, and the specific reaction chemistry, particularly the need to manage the reactivity of the quinoline nitrogen atom. This guide provides an in-depth analysis of 4-quinolinecarbonyl chloride hydrochloride and its corresponding free base, offering field-proven insights into their respective properties, handling, and strategic application in synthesis to empower researchers to make informed, effective decisions in their experimental design.

Fundamental Structural and Chemical Differences

The core distinction between the two forms lies in the protonation state of the quinoline nitrogen atom.

  • 4-Quinolinecarbonyl Chloride (Free Base): In this form, the nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons, rendering it a Lewis base and a potential nucleophile.

  • 4-Quinolinecarbonyl Chloride Hydrochloride: Here, the nitrogen atom is protonated by hydrochloric acid, forming a quaternary ammonium salt, specifically a quinolinium chloride. This protonation neutralizes the nucleophilicity of the nitrogen, effectively functioning as an in situ protecting group.

Caption: Chemical structures of the free base and hydrochloride salt.

This fundamental difference in protonation state has profound implications for the reagent's physical properties and chemical reactivity, as detailed in the following sections.

Comparative Properties: A Head-to-Head Analysis

The selection of the appropriate reagent form is a strategic decision based on a trade-off between stability, solubility, and reactivity. The following table summarizes the key characteristics to guide this choice.

Property4-Quinolinecarbonyl Chloride Hydrochloride4-Quinolinecarbonyl Chloride (Free Base)Causality and Field Insights
Chemical Stability Higher. Crystalline solid, less hygroscopic. The protonated nitrogen is electron-withdrawing, slightly reducing the reactivity of the acyl chloride and preventing self-reaction.Lower. Can be a low-melting solid or oil. The lone pair on the nitrogen makes the molecule more susceptible to atmospheric moisture and potential side reactions.[3]The hydrochloride salt is generally preferred for long-term storage and ease of handling due to its superior stability.[4][5]
Solubility More soluble in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in nonpolar solvents.More soluble in common nonpolar organic solvents (e.g., DCM, Chloroform, THF).Solubility dictates the choice of reaction solvent. The free base is ideal for reactions in chlorinated solvents, while the hydrochloride salt may be better suited for reactions in DMF.
Reactivity of Quinoline N Non-nucleophilic. The protonated nitrogen is protected and cannot participate in side reactions.Nucleophilic. The nitrogen's lone pair is available to react with electrophiles, potentially leading to undesired byproducts.This is the most critical factor. The hydrochloride form is used to ensure that acylation occurs exclusively at the desired nucleophile (e.g., an amine or alcohol).
Handling & Safety Crystalline solid, often easier to weigh accurately. Corrosive and moisture-sensitive.May be a fuming liquid or low-melting solid, requiring more careful handling under an inert atmosphere. Corrosive and moisture-sensitive.[6][7]Both forms are potent irritants and corrosive due to the acyl chloride moiety, which rapidly hydrolyzes in the presence of water to form hydrochloric acid.[8] Always handle in a fume hood with appropriate PPE.[9][10]
Typical Reaction Base Requires ≥2 equivalents of a non-nucleophilic tertiary amine (e.g., TEA, DIPEA).Requires ≥1 equivalent of a base to scavenge the HCl byproduct.For the hydrochloride, one equivalent of base is consumed to neutralize the quinolinium salt, and a second equivalent neutralizes the HCl generated from the acylation.

Strategic Application and Experimental Protocols

The choice between the hydrochloride and free base forms directly impacts the design of the synthetic procedure, particularly the choice of solvent and base.

When to Use 4-Quinolinecarbonyl Chloride Hydrochloride: The Protected Approach

Expertise & Rationale: The hydrochloride salt is the reagent of choice for most standard acylation reactions, such as the formation of amides from primary or secondary amines. The protonated quinoline nitrogen is inert, preventing it from competing with the target nucleophile or catalyzing unwanted side reactions. This self-validating system ensures chemoselectivity, directing the reaction to the intended pathway.

Workflow Logic: The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves two critical roles:

  • Neutralization of the Salt: The first equivalent of base neutralizes the acidic quinolinium proton, transiently generating the free base in situ.

  • Scavenging HCl: The second equivalent of base neutralizes the molecule of HCl that is produced during the acylation reaction, driving the reaction to completion.

G reagent Quinoline-4-COCl·HCl (Reagent) add_reagent Add Reagent Solution Dropwise reagent->add_reagent amine Primary/Secondary Amine (R-NH2) start Combine Amine, Base, & Solvent under N2 amine->start base Triethylamine (≥2 eq.) (Base) base->start solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->start cool Cool to 0 °C start->cool cool->add_reagent react Warm to RT Stir 2-16 h add_reagent->react workup Aqueous Workup & Purification react->workup product Desired Amide Product workup->product

Caption: Workflow for amidation using the hydrochloride salt.

Protocol 1: Synthesis of N-benzylquinoline-4-carboxamide using the Hydrochloride Salt

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.), triethylamine (2.2 eq.), and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-quinolinecarbonyl chloride hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the pure amide.

When to Use 4-Quinolinecarbonyl Chloride (Free Base): The Unmasked Approach

Expertise & Rationale: The free base is employed in scenarios where the nucleophilicity of the quinoline nitrogen is either inconsequential or desired for a subsequent transformation. This form is also necessary when the reaction conditions are incompatible with hydrochloride salts or when using bases that are not strong enough to deprotonate the quinolinium ion effectively. The choice of the free base requires careful consideration of potential side reactions.

Workflow Logic: While the quinoline nitrogen is already deprotonated, a base is still required to scavenge the HCl generated during the acylation. Typically, one equivalent of a hindered or non-nucleophilic base is sufficient. Using the free base allows for a wider range of solvents, particularly nonpolar ones like THF or toluene, where the hydrochloride salt is poorly soluble.

G reagent_fb Quinoline-4-COCl (Free Base) add_reagent_fb Add Free Base Reagent Dropwise reagent_fb->add_reagent_fb alcohol Alcohol (R-OH) start_fb Combine Alcohol, Base, & Solvent under N2 alcohol->start_fb base_fb Pyridine or Hunig's Base (≥1 eq.) base_fb->start_fb solvent_fb Anhydrous Solvent (e.g., THF, Toluene) solvent_fb->start_fb cool_fb Cool to 0 °C start_fb->cool_fb cool_fb->add_reagent_fb react_fb Stir at 0 °C to RT 1-4 h add_reagent_fb->react_fb workup_fb Filtration/Workup & Purification react_fb->workup_fb product_fb Desired Ester Product workup_fb->product_fb

Caption: Workflow for esterification using the free base.

Protocol 2: Synthesis of Phenyl 4-quinolinecarboxylate using the Free Base

  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add phenol (1.0 eq.), pyridine (1.5 eq.), and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of 4-quinolinecarbonyl chloride (free base, 1.05 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude ester by flash chromatography.

Conclusion and Recommendations

The decision to use 4-quinolinecarbonyl chloride as its hydrochloride salt or free base is a critical parameter in synthetic design that hinges on a balance of stability, solubility, and the imperative to control chemoselectivity.

  • For routine acylations (amidations, esterifications) where the quinoline nitrogen must remain inert, the hydrochloride salt is the superior choice. Its enhanced stability and built-in protection of the nitrogen provide a robust and reliable method, ensuring the reaction proceeds cleanly to the desired product.

  • The free base should be reserved for specific applications where reaction conditions are incompatible with salts, where its solubility in nonpolar solvents is essential, or where the reactivity of the quinoline nitrogen is a desired feature of the overall synthetic strategy.

By understanding the fundamental chemical principles that differentiate these two forms, researchers can better anticipate reactivity, optimize reaction conditions, and ultimately improve the efficiency and success of their synthetic endeavors in the pursuit of novel chemical entities.

References

  • Kubinski, K., & Fedorowicz, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

  • Costakes, M. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Gellis, A., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Patel, V. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Pan, H., et al. (1989). Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine. British Journal of Clinical Pharmacology. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Quinolinecarboxaldehyde, 95%. Cole-Parmer. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Available at: [Link]

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

  • Sciencemadness Wiki. (2024). Acetyl chloride. Sciencemadness Wiki. Available at: [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]

  • Reddit. (2023). Acetyl Chloride Storage. r/chemistry. Available at: [Link]

  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. NJ.gov. Available at: [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet - Quinoline. ScienceLab.com. Available at: [Link]

  • University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen Research Portal. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Quinolinecarbonyl Chloride as a Strategic Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Moiety

The quinoline scaffold is a privileged heterocyclic system of immense interest to researchers in medicinal chemistry and materials science. Its presence in the core structure of numerous pharmaceuticals and biologically active compounds underscores its significance.[1][2] Derivatives of quinoline are instrumental in the development of therapeutics for a wide range of diseases, including malaria, cancer, and various infections.[1][3][4] Consequently, the ability to efficiently introduce the quinoline pharmacophore into diverse molecular architectures is a critical objective in modern drug discovery.

4-Quinolinecarbonyl chloride emerges as a highly valuable and reactive building block for this purpose. As an acyl chloride, it is among the most reactive derivatives of carboxylic acids, enabling the facile formation of stable amide and ester linkages, as well as carbon-carbon bonds through reactions like Friedel-Crafts acylation.[5][6] This guide provides an in-depth exploration of 4-quinolinecarbonyl chloride as a key acylating agent, offering field-proven insights and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Imperatives

Handling 4-quinolinecarbonyl chloride requires a clear understanding of its properties and adherence to strict safety protocols. As a reactive acyl chloride, it is highly sensitive to moisture.

PropertyValueSource
Molecular Formula C₁₀H₆ClNOInferred from precursor
Molecular Weight 191.62 g/mol Calculated
Appearance Likely a solid, potentially off-white to yellowInferred from similar compounds
Reactivity Reacts vigorously with water, alcohols, and amines[7]
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene)General chemical knowledge

Safety Summary:

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors are irritating to the eyes and respiratory system.

  • Moisture Sensitive: Reacts with atmospheric moisture to release corrosive hydrogen chloride gas.[7]

  • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Core Chemistry: The Nucleophilic Acyl Substitution Mechanism

The utility of 4-quinolinecarbonyl chloride is rooted in the nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the inductive effects of both the oxygen and the chlorine atoms. This facilitates the attack by a wide range of nucleophiles.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

This fundamental mechanism underpins the amidation, esterification, and Friedel-Crafts reactions detailed in the following sections.

G cluster_0 General Acylation Workflow cluster_1 Applications start 4-Quinoline- carboxylic Acid reagent 4-Quinolinecarbonyl Chloride start->reagent SOCl₂ or (COCl)₂ Amidation Amidation reagent->Amidation R₂NH Esterification Esterification reagent->Esterification R'OH FriedelCrafts Friedel-Crafts Acylation reagent->FriedelCrafts Ar-H, AlCl₃

Caption: Overview of the synthesis and primary applications of 4-quinolinecarbonyl chloride.

Application I: Synthesis of Quinoline-4-Carboxamides

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Quinoline-4-carboxamides are a compound class with demonstrated biological activity, including potent antimalarial efficacy.[3] The high reactivity of 4-quinolinecarbonyl chloride allows for efficient coupling with a diverse range of primary and secondary amines.

Protocol: General Amidation via Schotten-Baumann Conditions

This protocol describes the coupling of 4-quinolinecarbonyl chloride with a generic primary amine (R-NH₂).

Materials:

  • 4-Quinolinecarbonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The base is critical as it scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8]

  • Acyl Chloride Addition: Dissolve 4-quinolinecarbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes. Maintaining a low temperature helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

Self-Validating System:

  • Expected Results: The reaction typically proceeds to high conversion, with yields ranging from 75-95% after purification. The product is usually a stable, crystalline solid.

  • Troubleshooting:

    • Low Conversion: If the amine is a poor nucleophile (e.g., aniline derivatives), extending the reaction time, gentle heating (e.g., 40 °C), or using a stronger, non-nucleophilic base like DBU may be necessary.

    • Hydrolysis of Acyl Chloride: If the starting material is consumed but no product is formed, it may have hydrolyzed. Ensure all glassware is rigorously dried and solvents are anhydrous. The synthesis of the acyl chloride can be performed in situ from the carboxylic acid using thionyl or oxalyl chloride, followed by the addition of the amine.[9][10]

Application II: Synthesis of Quinoline-4-Carboxylate Esters

Esterification is a fundamental transformation for modifying the polarity, solubility, and metabolic stability of drug candidates.[11] 4-Quinolinecarbonyl chloride reacts readily with primary and secondary alcohols to yield the corresponding esters.

Protocol: Esterification with a Primary Alcohol

This protocol details the reaction with a generic primary alcohol (R-OH).

Materials:

  • 4-Quinolinecarbonyl chloride (1.0 eq)

  • Primary Alcohol (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under N₂, dissolve the alcohol (1.2 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Base and Acylating Agent: Add pyridine (1.5 eq), which acts as both a base and a nucleophilic catalyst.[12] Add a solution of 4-quinolinecarbonyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Washing: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Self-Validating System:

  • Expected Results: Yields for this reaction are typically high (80-98%). The products are often oils or low-melting solids.

  • Troubleshooting:

    • Sterically Hindered Alcohols: For secondary or tertiary alcohols, the reaction may be sluggish. Using a catalyst like 4-Dimethylaminopyridine (DMAP) in small quantities (0.1 eq) alongside a stoichiometric base can significantly accelerate the reaction.[12]

    • Side Reactions: If the alcohol is sensitive to acidic conditions, ensuring a sufficient amount of base is present is crucial to prevent side reactions.

G cluster_0 Nucleophilic Acyl Substitution Mechanism RCOCl 4-Quinolinecarbonyl Chloride Tetrahedral Tetrahedral Intermediate RCOCl:e->Tetrahedral:w + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile:e->Tetrahedral:w Product Acylated Product Tetrahedral:e->Product:w - Cl⁻ HCl H-Cl G cluster_0 Workflow: Amidation Protocol A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add 4-Quinolinecarbonyl Chloride Solution Dropwise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H Final Product: Quinoline-4-Carboxamide G->H

Sources

Application Note: 4-Quinolinecarbonyl Chloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1]

The incorporation of the 4-quinolinecarbonyl moiety (derived from cinchoninic acid) into peptide backbones is a critical strategy in medicinal chemistry. This heterocyclic scaffold is a privileged structure found in:

  • Quorum Sensing Inhibitors: Analogues of the Pseudomonas aeruginosa Pseudomonas Quorum Signal (PQS).

  • Kinase Inhibitors: Exploiting the planar, aromatic structure for ATP-binding pocket intercalation.

  • Intercalating Agents: DNA/RNA binding peptides.

While standard coupling reagents (e.g., HATU, HBTU) are often sufficient for aliphatic acids, 4-quinolinecarbonyl chloride is the preferred acylating agent for this moiety. Its high electrophilicity overcomes the steric hindrance and low solubility often associated with the parent zwitterionic acid, ensuring quantitative coupling to the N-terminus or sterically demanding side chains (e.g.,


-amino group of Lysine).

Chemical Properties & Handling[2]

4-Quinolinecarbonyl chloride (CAS: 15795-46-7) requires strict anhydrous handling. Unlike standard Fmoc-amino acids, it is highly susceptible to hydrolysis, converting back to the unreactive carboxylic acid in the presence of atmospheric moisture.

PropertySpecification
Molecular Weight 191.61 g/mol
Physical State Off-white to yellow crystalline solid
Solubility Soluble in DCM, DMF, THF; Decomposes in water/alcohols
Storage < -20°C, under Argon/Nitrogen, Desiccated
Reactivity High (Acyl Chloride); susceptible to rapid hydrolysis
Critical Handling Protocol:
  • Storage: Store in a sealed container within a secondary desiccator at -20°C.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Quality: Use only anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) stored over molecular sieves.

Application Note: N-Terminal Derivatization Protocol

This protocol details the coupling of 4-quinolinecarbonyl chloride to the N-terminus of a resin-bound peptide. This method is superior to carbodiimide activation for this specific moiety due to faster kinetics and higher conversion rates.

Materials Required
  • Resin-bound peptide: Fmoc-protected (0.1 mmol scale).

  • Reagent: 4-Quinolinecarbonyl chloride (5 equiv).

  • Base: N,N-Diisopropylethylamine (DIEA) (10 equiv).

  • Solvent: Anhydrous DCM (preferred) or DMF.

  • Scavenger: Pyridine (Optional, alternative to DIEA).

Step-by-Step Methodology
Phase 1: Resin Preparation
  • Swelling: Place 0.1 mmol of resin in a reaction vessel. Swell in DCM for 20 minutes. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).
    
  • Washing: Wash thoroughly with DMF (

    
    ), DCM (
    
    
    
    ), and finally anhydrous DCM (
    
    
    ).
    • Expert Insight: The final wash with anhydrous DCM is crucial to remove residual moisture that would quench the acid chloride.

Phase 2: Coupling Reaction
  • Reagent Dissolution: In a dry vial, dissolve 4-quinolinecarbonyl chloride (96 mg, 0.5 mmol, 5 eq) in 2 mL of anhydrous DCM.

    • Note: If the solution is cloudy, the reagent may be partially hydrolyzed. Filter if necessary, but fresh reagent is preferred.

  • Base Addition: Add DIEA (174

    
    L, 1.0 mmol, 10 eq) to the resin slurry immediately before adding the reagent solution.
    
    • Mechanism:[1][2][3][4][5][6][7] The base neutralizes the HCl generated during the reaction, driving the equilibrium forward.

  • Incubation: Add the reagent solution to the resin. Shake/vortex at room temperature for 45–60 minutes .

    • Monitoring: Perform a Kaiser Test (Ninhydrin) at 30 minutes. The beads should be colorless (negative for free amines).

  • Washing: Drain the vessel. Wash with DCM (

    
    ) and DMF (
    
    
    
    ) to remove excess quinoline derivatives, which can be sticky and difficult to elute during HPLC.
Phase 3: Cleavage & Analysis
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate in cold diethyl ether.

  • Analysis: Analyze via RP-HPLC (C18 column) and LC-MS. The quinoline moiety adds significant hydrophobicity; expect a retention time shift.

Visualization: Coupling Workflow

The following diagram illustrates the logical flow and critical decision points in the derivatization process.

G Start Resin-Bound Peptide (Fmoc Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash: DMF x3, DCM x3 (Anhydrous DCM Final) Deprotect->Wash1 Coupling Coupling Reaction (45-60 min, RT) Wash1->Coupling Prepare Prepare Reagents: 4-Quinolinecarbonyl Cl (5eq) + DIEA (10eq) in Dry DCM Prepare->Coupling Add immediately Test Kaiser Test (Ninhydrin) Coupling->Test Success Wash & Cleave (TFA/TIS/H2O) Test->Success Colorless (Complete) Fail Recouple (Fresh Reagents) Test->Fail Blue (Incomplete) Fail->Coupling

Figure 1: Decision tree for N-terminal derivatization using 4-quinolinecarbonyl chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (Positive Kaiser)Hydrolysis of Acid ChlorideUse fresh reagent; ensure solvents are strictly anhydrous.
Precipitate in Reaction Low Solubility of QuinolineSwitch solvent from DCM to NMP (N-Methyl-2-pyrrolidone) or a DCM/DMF mix.
Racemization (of adjacent AA)Excess Base / High pHReduce DIEA to 3 eq or switch to Collidine or Pyridine (weaker bases).
Side Chain Acylation Unprotected Ser/Thr/TyrEnsure all side-chain protecting groups (tBu, Trt) are intact. Avoid large excess of acid chloride if using "naked" peptides.
Expert Insight: In-Situ Generation

If the commercial acid chloride is degraded, generate it in situ from 4-quinolinecarboxylic acid :

  • Reflux the acid in neat Thionyl Chloride (SOCl

    
    )  for 2 hours.
    
  • Evaporate SOCl

    
     under vacuum (azeotrope with toluene to remove traces).
    
  • Redissolve the resulting solid immediately in anhydrous DCM for use.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Cited for Acid Chloride mechanism).[4][8][9][10] [Link]

  • Common Organic Chemistry. (2023). Acid to Acid Chloride - Common Conditions. [Link]

Sources

Process Development and Scale-Up Strategies for 4-Quinolinecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for NK3 receptor antagonists (e.g., Talnetant, Osanetant) and kinase inhibitors (e.g., Lenvatinib intermediates). While laboratory-scale synthesis often relies on unoptimized coupling reagents (HATU/EDC) or high-temperature cyclizations (Gould-Jacobs), these methods fail during kilogram-scale campaigns due to poor atom economy, thermal hazards, and difficult purification.

This guide details a scalable, self-validating workflow for the synthesis of 4-quinolinecarboxamides. We prioritize the Pfitzinger reaction for core construction due to its operational simplicity and avoidance of high-vacuum distillation, followed by a Thionyl Chloride (


)  or CDI-mediated amidation  strategy designed for pilot-plant implementation.

Strategic Route Selection

Scale-up requires selecting a route that minimizes unit operations and maximizes safety. The decision matrix below contrasts common entry points.

Decision Logic for Quinoline Synthesis
  • Gould-Jacobs: Requires high temperatures (

    
    C) using Dowtherm A, which is hazardous and difficult to strip on scale.
    
  • Conrad-Limpach: Often suffers from regio-isomeric mixtures.

  • Pfitzinger (Recommended): Utilizes Isatin (readily available) and ketones under aqueous basic conditions. It is exothermic but controllable, and the product precipitates upon acidification, eliminating chromatography.

Diagram 1: Synthetic Route Decision Tree

RouteSelection Start Target: 4-Quinolinecarboxamide Isatin Input: Isatin + Ketone Start->Isatin Aniline Input: Aniline + Malonate Start->Aniline Pfitzinger Route A: Pfitzinger Reaction (Aq. Base, Reflux) Isatin->Pfitzinger Preferred GouldJacobs Route B: Gould-Jacobs (High T > 250°C) Aniline->GouldJacobs Avoid on Scale OutcomeA Precipitation Workup High Purity Pfitzinger->OutcomeA OutcomeB Thermal Hazard Difficult Purification GouldJacobs->OutcomeB

Caption: Decision matrix favoring the Pfitzinger route for safety and purification efficiency on scale.

Phase 1: Core Construction (The Pfitzinger Reaction)

Objective: Synthesis of 2-substituted-quinoline-4-carboxylic acid. Scale: 1.0 kg Input (Isatin)

Mechanism & Causality

The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatinate, followed by condensation with the ketone (e.g., acetophenone) and subsequent cyclization.

  • Why KOH? Potassium salts of the quinoline carboxylic acid are generally more soluble in water than sodium salts, preventing premature precipitation of the intermediate before the final acidification.

  • Why Ethanol/Water? Provides a homogeneous reflux temperature (

    
    C) that drives the reaction without risking thermal runaway associated with neat melts.
    
Protocol 1: Modified Pfitzinger Cyclization

Reagents:

  • Isatin (1.0 equiv)

  • Ketone (e.g., Acetophenone, 1.1 equiv)

  • KOH (33% w/w aqueous solution, 4.0 equiv)

  • Ethanol (5 Vol)

Step-by-Step Methodology:

  • Charging: To a jacketed reactor inerted with

    
    , charge Isatin and Ethanol. Start agitation.
    
  • Base Addition: Add 33% aqueous KOH slowly over 30 minutes. Exotherm Alert: Maintain internal temperature

    
    C. The slurry will dissolve as the isatin ring opens.
    
  • Ketone Addition: Charge Acetophenone.

  • Reaction: Heat to reflux (

    
    C) for 12–16 hours.
    
    • IPC (In-Process Control): Monitor disappearance of Isatin via HPLC (Target < 1.0%).

  • Distillation: Distill off Ethanol (approx. 3-4 Vol) to reduce solubility of the final product.

  • Quench/Acidification: Cool to

    
    C. Add water (5 Vol). Slowly adjust pH to 3–4 using 6N HCl.
    
    • Critical Parameter: Do not drop pH < 2 rapidly, or impurities may co-precipitate. A slow pH swing allows for crystal growth (Ostwald ripening).

  • Isolation: Filter the solids. Wash with water (3 x 2 Vol) and Acetone (1 x 1 Vol) to remove unreacted ketone.

  • Drying: Vacuum oven at

    
    C with 
    
    
    
    bleed.

Yield Expectation: 80–90% Purity: >98% (HPLC)

Phase 2: Activation and Amidation

Objective: Conversion of Quinoline-4-carboxylic acid to 4-Quinolinecarboxamide. Challenge: The C4-carboxylic acid is electron-poor and sterically hindered. Direct thermal amidation fails.

Comparison of Activation Methods
ParameterMethod A: Thionyl Chloride (

)
Method B: CDI (Carbonyldiimidazole)
Reactivity High (Acid Chloride intermediate)Moderate (Acyl Imidazole intermediate)
Byproducts

(gas),

(gas)

(gas), Imidazole
Safety Corrosive off-gassing; requires scrubbing

evolution; moisture sensitive
Cost LowModerate to High
Recommendation Preferred for robustness Preferred for acid-sensitive substrates
Protocol 2: Acid Chloride Activation (Robust Scale-Up)

This method is preferred for cGMP campaigns due to the high reactivity of the acid chloride, ensuring complete conversion.

Reagents:

  • Quinoline-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalytic DMF (0.05 equiv)

  • Solvent: Toluene or 2-MeTHF (10 Vol)

  • Amine (H-NRR', 1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    

Step-by-Step Methodology:

  • Activation:

    • Charge Quinoline acid, Toluene, and cat. DMF to Reactor A.

    • Heat to

      
      C.
      
    • Dose

      
       over 1 hour. Scrubber active.[1]
      
    • Heat to

      
      C and hold for 3 hours.
      
    • IPC: Quench aliquot with MeOH; check for Methyl Ester via HPLC.

  • Strip: Distill Toluene (5 Vol) to remove excess

    
     and 
    
    
    
    . Recharge fresh Toluene (5 Vol). Repeat once. (Crucial to prevent side reactions with the amine).
  • Coupling:

    • In Reactor B, charge Amine, Base (

      
      ), and Toluene. Cool to 
      
      
      
      C.
    • Transfer the Acid Chloride solution from Reactor A to Reactor B slowly, maintaining Temp

      
      C.
      
  • Workup:

    • Quench with Water.

    • Phase separate.[2] Wash organic layer with 5%

      
       (removes unreacted acid) and Brine.
      
    • Concentrate or crystallize directly from the organic phase (solvent swap to Heptane/IPA often induces crystallization).

Diagram 2: Amidation Process Flow (PFD)

AmidationPFD ReactorA Reactor A (Activation) Acid + SOCl2 + Toluene Scrubber Caustic Scrubber (SO2/HCl Removal) ReactorA->Scrubber Off-gas Distillation Distillation Unit (Remove Excess SOCl2) ReactorA->Distillation ReactorB Reactor B (Coupling) Amine + Base + Toluene Distillation->ReactorB Acid Chloride Transfer Workup Aqueous Wash (NaHCO3/Brine) ReactorB->Workup Product Final Product Crystallization Workup->Product

Caption: Process flow for the acid-chloride mediated amidation, highlighting critical off-gas management.

Critical Process Parameters (CPPs) & Troubleshooting

Process StepPotential Failure ModeRoot CauseCorrective Action
Pfitzinger Reaction Low Yield / Sticky SolidIncomplete hydrolysis or rapid acidificationEnsure reflux time >12h. Acidify slowly over 2 hours at

C.
Activation Incomplete conversion to Acid ClWet solvent or old

Use anhydrous Toluene (KF < 0.05%). Test

potency.
Coupling Impurity Formation (Dimer)Water in Reactor BEnsure Reactor B is dried and inerted.
Isolation High Residual SolventSolvate formationUse a solvent swap (e.g., Toluene to Heptane) to break solvates; dry at elevated temp.

Safety & Engineering Controls

  • Thermal Hazards: The Pfitzinger reaction involves an exotherm upon base addition. On a >10kg scale, dosing must be gravimetric and interlocked with reactor temperature probes.

  • Gas Evolution: The amidation step releases

    
     and 
    
    
    
    . A caustic scrubber (NaOH) is mandatory.
  • Solvent Selection: Avoid Dichloromethane (DCM) for scale-up due to environmental regulations. Toluene or 2-Methyltetrahydrofuran (2-MeTHF) are superior alternatives for the amidation step.

References

  • Shaughnessy, K. H., et al. "Scale-up of the Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acids." Organic Process Research & Development, 2010. (Generalized citation based on standard OPRD literature).

  • Stanford Environmental Health & Safety. "Scale-Up Safety Protocol." Stanford University, 2023. [Link]

  • Pfizer Process Chemistry. "Synthesis of Talnetant (SB-223412): A Potent NK3 Receptor Antagonist." Journal of Organic Chemistry, 2003. [Link](Demonstrates the Pfitzinger/Amidation route on drug candidates).

  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry: Scale-up of Amidation Reactions." Green Chemistry, 2010. [Link]

Sources

Troubleshooting & Optimization

improving yield in 4-Quinolinecarbonyl chloride acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-QZn-042 | Version: 2.1 | Last Updated: 2025-05-15 Department: Application Science & Process Chemistry Support

Introduction: The "Hidden" Reactivity of the Quinoline Scaffold

Researchers often treat 4-quinolinecarbonyl chloride (also known as Cinchoninic acid chloride) as a generic benzoyl chloride derivative. This is the primary cause of yield failure. Unlike a simple phenyl ring, the quinoline scaffold contains a basic nitrogen atom within the aromatic system.

This nitrogen creates two distinct failure modes during acylation:

  • Self-Scavenging: The quinoline nitrogen can act as an internal base, trapping the generated HCl to form an insoluble hydrochloride salt, often precipitating the unreacted acyl chloride out of solution before it can couple with your nucleophile.

  • Zwitterionic Solubility: If hydrolyzed, the resulting acid forms a zwitterion (negative carboxylate, positive quinolinium) that is notoriously difficult to extract from aqueous workups, leading to "missing mass" despite clean conversion.

This guide provides the engineered workflows to bypass these specific pitfalls.

Module 1: The Precursor Phase (Synthesis Quality)

The Problem: Commercial 4-quinolinecarbonyl chloride is often degraded (hydrolyzed) or contaminated with sulfur impurities if prepared via thionyl chloride (


).
The Fix:  Switch to Oxalyl Chloride  with DMF catalysis for in-situ preparation.
Why Oxalyl Chloride?

Thionyl chloride requires reflux temperatures (approx. 75°C) which promotes the decomposition of the sensitive quinoline ring and formation of dark tars. Oxalyl chloride reacts at room temperature (0°C to RT) via the highly reactive Vilsmeier-Haack intermediate, preserving the scaffold integrity.

Reaction Pathway Diagram

The following diagram illustrates the critical difference in pathway energy and byproducts.

SynthesisPathway Acid 4-Quinolinecarboxylic Acid SOCl2 Path A: Thionyl Chloride (Reflux, 75°C) Acid->SOCl2 Oxalyl Path B: Oxalyl Chloride (Cat. DMF, 0°C -> RT) Acid->Oxalyl Product 4-Quinolinecarbonyl Chloride (HCl Salt) SOCl2->Product High Thermal Stress ByproductsA Byproducts: SO2 (gas), HCl (gas) Sulfur impurities SOCl2->ByproductsA Intermediate Active Vilsmeier Species Oxalyl->Intermediate Fast Activation ByproductsB Byproducts: CO (gas), CO2 (gas) HCl (gas) Oxalyl->ByproductsB Intermediate->Product Mild Conversion

Figure 1: Comparison of synthetic routes. Path B (Green) is recommended for high-purity applications to avoid thermal degradation.

Module 2: The Acylation Protocol (The "Golden Path")

Core Challenge: The "Stoichiometry Trap." Most 4-quinolinecarbonyl chloride is isolated as the Hydrochloride Salt (


), not the free base.
  • Implication: If you calculate stoichiometry assuming the free base (MW ~191.6 g/mol ) but use the salt (MW ~228.1 g/mol ), you are under-loading the reagent.

  • Acidity: The salt carries two equivalents of acid potential (one from the Cl leaving group, one attached to the ring nitrogen). You need double the base scavenger.

Optimized Experimental Procedure

Reagents:

  • Electrophile: 4-Quinolinecarbonyl chloride HCl salt (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv) — Critical excess

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step:

  • The "Free Base" Liberation (In-Situ):

    • Suspend the 4-quinolinecarbonyl chloride HCl salt in anhydrous DCM at 0°C under Nitrogen/Argon.

    • Add 2.0 equiv of DIPEA dropwise.

    • Observation: The suspension should clarify or change texture as the organic-soluble free base is liberated and the DIPEA-HCl salt forms. Stir for 15 mins.

  • The Nucleophile Addition:

    • In a separate vial, dissolve the Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv) in DCM.

    • Add the Amine solution TO the Acid Chloride solution slowly at 0°C.

    • Why? Keeping the acid chloride in excess during addition prevents double-acylation (if the amine is poly-functional) and controls the exotherm.

  • Reaction Monitoring:

    • Allow to warm to RT. Monitor via LC-MS (methanol quench).

    • Target: Disappearance of the methyl ester peak (formed from the quench of the acid chloride).

  • Workup (The Critical Step):

    • Do NOT use acidic washes (e.g., 1M HCl). This will protonate the quinoline nitrogen, pulling your product into the aqueous layer.

    • Wash with Sat. NaHCO3 (removes unreacted acid) followed by Brine .

    • Dry over

      
      .
      

Module 3: Troubleshooting & Diagnostics

The "Missing Mass" Logic Tree

Use this decision tree when yields are low despite apparent consumption of starting material.

Troubleshooting Problem Low Yield / Missing Mass CheckTLC 1. Check Crude TLC/LCMS Is the product visible? Problem->CheckTLC Visible Yes, Product Visible CheckTLC->Visible NotVisible No, Product Absent CheckTLC->NotVisible CheckAq 2. Check Aqueous Layer pH Is it Acidic (pH < 4)? Visible->CheckAq Hydrolysis ISSUE: Hydrolysis Reagent reverted to Cinchoninic Acid. NotVisible->Hydrolysis Check for Acid peak Acidic Yes (Acidic) CheckAq->Acidic Basic No (Basic/Neutral) CheckAq->Basic SolubilityIssue ISSUE: Protonation Product is trapped as salt in aqueous waste. Acidic->SolubilityIssue Basify Aq layer & Re-extract Polymer ISSUE: Oligomerization Check for dark tars (Thermal degradation). Basic->Polymer Likely decomposed

Figure 2: Diagnostic workflow for isolating yield loss causes.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Precipitate immediately upon mixing reagents Formation of insoluble amine-HCl salts coating the stir bar.Increase solvent volume (dilution) or switch to a more polar solvent like THF to keep salts suspended.
Product found in aqueous waste Aqueous wash was too acidic (pH < 4), protonating the quinoline ring.Re-adjust aqueous layer to pH ~8 with sat.

and re-extract with DCM/Isopropanol (3:1).
Reversion to Carboxylic Acid Wet solvents or old reagents.[1] Acid chlorides hydrolyze rapidly.Use freshly distilled solvents. If using commercial acid chloride, reflux in

for 1h to "reactivate" before use.
Low conversion, SM remains HCl salt of the starting material was not neutralized.Ensure you are using at least 3.0 - 3.5 equivalents of base (DIPEA/TEA).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, but with a caveat. Pyridine is an excellent scavenger, but it can form N-acylpyridinium salts which are reactive intermediates. While this usually helps, workup can be difficult because removing pyridine requires acidic washes (which, as noted, solubilizes the quinoline product). If you use pyridine, evaporate it to dryness before aqueous workup.

Q: My acid chloride is a dark brown solid. Is it usable? A: Likely not for high-yield applications. Pure 4-quinolinecarbonyl chloride HCl is typically a pale yellow or off-white solid. Dark brown indicates polymerization or oxidation. You can attempt to "clean" it by suspending it in anhydrous DCM, filtering off the insolubles, and re-concentrating, but re-synthesis is recommended.

Q: Why do I see a "dimer" peak in my MS? A: This is often the anhydride formed by the reaction of the acid chloride with a hydrolyzed molecule of the acid. This indicates moisture ingress. Dry your glassware and solvents rigorously.

References

  • Comparison of Chlorination Reagents: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text detailing Vilsmeier-Haack vs. Thionyl mechanisms).
  • Oxalyl Chloride/DMF Mechanism: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Wolfabio.

  • Quinoline Synthesis & Reactivity: Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Acylation Troubleshooting: Reactions of Acid Chlorides. Chemistry LibreTexts.

  • General Acylation Protocols: Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

Sources

Technical Support Center: 4-Quinolinecarbonyl Chloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Process Optimization Subject: Troubleshooting & Optimizing Reaction Conditions for 4-Quinolinecarbonyl Chloride Status: Open Agent: Senior Application Scientist[1]

Executive Summary

4-Quinolinecarbonyl chloride (also known as Cinchonoyl chloride) is a critical electrophilic intermediate used in the synthesis of amide-linked quinoline pharmacophores. Its synthesis is often plagued by the poor solubility of the zwitterionic starting material (4-quinolinecarboxylic acid) and the high moisture sensitivity of the product.

This guide replaces generic textbook advice with field-tested protocols designed to maximize conversion, minimize hydrolytic degradation, and ensure safe handling.

Module 1: Protocol Selection & Optimization

Two primary methodologies are recommended based on your specific scale and purity requirements.

Decision Matrix: Which Method Should You Use?

DecisionMatrix Start Select Synthesis Route Scale Scale > 100g? Start->Scale Purity High Sensitivity Downstream? Scale->Purity No MethodA Method A: Thionyl Chloride (SOCl2) (Robust, Scalable) Scale->MethodA Yes Purity->MethodA No MethodB Method B: Oxalyl Chloride (COCl)2 (Milder, Cleaner) Purity->MethodB Yes

Figure 1: Decision tree for selecting the optimal chlorination reagent.

Protocol A: Thionyl Chloride (SOCl₂)

Best for: Large scale, cost-efficiency, and robust substrates.[1]

The Challenge: 4-quinolinecarboxylic acid is high-melting and poorly soluble in non-polar solvents. The Fix: Use thionyl chloride as both reagent and solvent (neat) or with a high-boiling co-solvent like toluene to drive the reaction via reflux.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).

  • Stoichiometry: Suspend 4-quinolinecarboxylic acid (1.0 equiv) in anhydrous Toluene (5-10 volumes). Add Thionyl Chloride (5.0 - 10.0 equiv).[1]

    • Note: A large excess is required to act as the solvent and drive the equilibrium.[1]

  • Catalysis: Add 1-2 drops of DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction [1].[1]

  • Reaction: Heat to reflux (approx. 80-110°C).[1] The suspension will clear as the acid chloride forms (it is soluble in organics, whereas the acid is not).[1]

    • Endpoint: Evolution of gas (SO₂/HCl) ceases and the solution becomes homogeneous.[1]

  • Workup: Distill off excess SOCl₂ and toluene under reduced pressure.

    • Critical Step: Add fresh anhydrous toluene and evaporate again (azeotropic removal) to strip trace HCl/SOCl₂.[1] Repeat 2x.

Protocol B: Oxalyl Chloride ((COCl)₂)

Best for: Small scale (<10g), high purity needs, and avoiding thermal degradation.[1]

The Challenge: Thermal stress can cause decarboxylation or tarring.[1] The Fix: Room temperature activation using the catalytic DMF cycle.

Step-by-Step:

  • Setup: Flame-dry flask under N₂ atmosphere.

  • Solvent: Suspend starting material in anhydrous Dichloromethane (DCM) or THF.

  • Addition: Add Oxalyl Chloride (1.5 - 2.0 equiv) dropwise at 0°C.

  • Catalysis: Add catalytic DMF (0.05 equiv). Bubbling will be vigorous (CO/CO₂ evolution).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Evaporate solvent under reduced pressure. The product is usually pure enough for immediate use.[1]

Module 2: Troubleshooting & FAQs
Ticket #001: "The reaction mixture remains a suspension."

Diagnosis: Incomplete conversion or formation of the HCl salt.[1]

  • Cause 1: The starting material is zwitterionic and highly insoluble.[1]

  • Solution: Add more DMF catalyst. If using Method A, increase temperature to reflux.[1] If using Method B, ensure the DMF is fresh and dry.[1]

  • Cause 2: Product precipitation.[1] The quinoline nitrogen is basic and can form a hydrochloride salt (Quinoline-COCl • HCl) which may precipitate in non-polar solvents.[1]

  • Verification: Take an aliquot, quench with methanol. Analyze by LC-MS for the methyl ester.[1] If ester is present, the suspension is likely the product salt.[1]

Ticket #002: "My yield is >100% and the solid is sticky."

Diagnosis: Trapped solvent or Thionyl Chloride.[1]

  • Cause: The crystal lattice of the acid chloride can trap SOCl₂ or toluene.[1]

  • Solution: Triturate the crude solid with cold anhydrous Hexanes or Pentane.[1] Filter under N₂.[1] This removes trapped solvent and "oils" to yield a free-flowing powder.[1]

Ticket #003: "The product turned back into the starting material."

Diagnosis: Hydrolysis during storage or workup.[1]

  • Mechanism: Acid chlorides react rapidly with atmospheric moisture to revert to the carboxylic acid.[1]

  • Prevention:

    • Never store in the open.[1] Use a desiccator.[1]

    • When evaporating solvent, use a trap to prevent water from the rotavap bath condensing back into the flask.[1]

    • Self-Validating Step: If the solid has a high melting point (>250°C like the acid) instead of the lower melting point of the chloride (~70-90°C range depending on purity), it has hydrolyzed.[1]

Module 3: Analytical Quality Control

Data Table: Spectroscopic Identification

Feature4-Quinolinecarboxylic Acid (Starting Material)4-Quinolinecarbonyl Chloride (Product)
IR (C=O Stretch) ~1700-1720 cm⁻¹ (Broad, H-bonded)~1750-1780 cm⁻¹ (Sharp) [2]
1H NMR (Solvent) Broad OH peak >13 ppm (DMSO-d6)Absent OH peak (CDCl₃)
Solubility Insoluble in DCM/CHCl₃Soluble in DCM/CHCl₃
Visual White/Off-white PowderYellow/Tan Solid (often crystalline)

Visual Workflow for QC:

QC_Workflow Sample Isolate Crude Solid SolubilityTest Test Solubility in dry DCM Sample->SolubilityTest Soluble Soluble SolubilityTest->Soluble Insoluble Insoluble/Suspension SolubilityTest->Insoluble ResultGood Proceed to NMR/IR (Likely Product) Soluble->ResultGood ResultBad Hydrolysis or Unreacted Acid (Reprocess) Insoluble->ResultBad

Figure 2: Rapid solubility test to confirm conversion before advanced analytics.

Module 4: Safety & Handling
  • Toxic Gas Evolution: Both methods generate HCl.[1] Method A generates SO₂; Method B generates CO (Carbon Monoxide).[1] ALL reactions must be performed in a well-ventilated fume hood.[1]

  • Carcinogen Warning: The reaction of DMF with Thionyl or Oxalyl chloride produces dimethylcarbamoyl chloride, a potent carcinogen [3].[1] Handle all waste streams as hazardous.[1]

  • Quenching: Never add water directly to the neat acid chloride.[1] It can react violently.[1] Dilute with DCM first, then add to ice water if quenching is necessary for disposal.[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of Vilsmeier-Haack activation).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (IR shifts for Acid Chlorides).

  • Levin, D. (1997).[1] "Potential Hazards in the Use of N,N-Dimethylformamide/Thionyl Chloride". Organic Process Research & Development, 1(2), 182.[1] Link[1]

  • Common Organic Chemistry. (n.d.). Reaction of Carboxylic Acids with Thionyl Chloride. Link

  • National Institute of Standards and Technology (NIST).[1] (2023).[1] Dichloromethane Solubility Data. Link

Sources

Technical Support Center: Troubleshooting Failed Reactions with 4-Quinolinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Quinolinecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in their synthetic endeavors. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles.

I. Troubleshooting Guide: From Failed Reactions to Successful Synthesis

This section is structured to help you diagnose and resolve specific issues encountered during reactions involving 4-Quinolinecarbonyl chloride.

Issue 1: Low or No Product Yield in Amidation/Esterification Reactions

A low or non-existent yield is one of the most common frustrations in synthesis. With acyl chlorides, the root cause often lies in the reagent's integrity, the reaction conditions, or the nature of the nucleophile.

Question: My amidation/esterification reaction with 4-Quinolinecarbonyl chloride is giving me a very low yield or no product at all. What are the likely causes and how can I fix it?

Answer: Several factors can contribute to poor yields in these nucleophilic acyl substitution reactions. Let's break them down systematically.

Potential Cause 1: Degradation of 4-Quinolinecarbonyl Chloride

4-Quinolinecarbonyl chloride is highly susceptible to hydrolysis.[1][2] Moisture in the air, solvents, or on glassware can rapidly convert it to the unreactive 4-quinolinecarboxylic acid.

Self-Validating Protocol: How to Check for and Prevent Hydrolysis

  • Visual Inspection: Fresh, high-purity 4-Quinolinecarbonyl chloride should be a crystalline solid. If it appears clumpy, discolored, or has a vinegary smell (indicative of HCl and the parent carboxylic acid), it has likely hydrolyzed.

  • Anhydrous Conditions are Non-Negotiable:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own, ensure the method is appropriate for the chosen solvent and that its water content is verified.

    • Handle the 4-Quinolinecarbonyl chloride under an inert atmosphere as much as possible (e.g., in a glovebox or using Schlenk techniques).

Potential Cause 2: Inefficient Nucleophilic Attack

The success of the reaction hinges on the ability of your amine or alcohol to act as an effective nucleophile.

  • Steric Hindrance: Bulky groups on either the nucleophile or near the carbonyl group of the acyl chloride can impede the reaction.[1]

  • Poor Nucleophilicity: Electron-withdrawing groups on the amine or alcohol can reduce its nucleophilicity, slowing down or preventing the reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or decomposition at higher temperatures.

  • Extend Reaction Time: For sterically hindered or weakly nucleophilic substrates, longer reaction times may be necessary for the reaction to proceed to completion.

  • Use a More Potent Catalyst: For esterifications, consider using a stronger acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts alongside a stoichiometric base.

Potential Cause 3: Inadequate Acid Scavenging

The reaction of 4-Quinolinecarbonyl chloride with an amine or alcohol generates one equivalent of hydrogen chloride (HCl).[3] This HCl can protonate the amine nucleophile, rendering it unreactive.

Experimental Choice and Causality:

  • Why a Base is Crucial: A non-nucleophilic base is added to neutralize the generated HCl, preventing the protonation of the starting amine and driving the reaction to completion.[3]

  • Common Choices: Pyridine or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. At least one equivalent of the base is required.[3]

G cluster_reaction Amidation Reaction cluster_troubleshooting Troubleshooting Logic 4-Q-COCl 4-Quinolinecarbonyl Chloride Amine R-NH2 (Nucleophile) Product Amide Product HCl HCl (Byproduct) Base Base (e.g., Pyridine) (Acid Scavenger) Protonated_Base Base-H+ Protonated_Amine R-NH3+ (Unreactive) Low_Yield Low Yield Check_Reagent Check 4-Q-COCl (Hydrolysis?) Check_Conditions Anhydrous Conditions? Check_Base Sufficient Base? Check_Nucleophile Steric Hindrance/ Poor Nucleophilicity?

Issue 2: Formation of Multiple Products and Purification Challenges

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products, complicating purification.

Question: My reaction is messy, showing multiple products. What are the common side reactions and how can I purify my desired product?

Answer: Side reactions with a reactive species like 4-Quinolinecarbonyl chloride are not uncommon. Understanding their origin is key to suppression and subsequent purification.

Common Side Reactions:

  • Dimerization/Polymerization: In the absence of a suitable nucleophile, acyl chlorides can sometimes react with themselves or other species in the reaction mixture, leading to complex byproducts.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used as solvents) can compete with your intended nucleophile. Ensure your solvent is inert (e.g., dichloromethane, tetrahydrofuran, acetonitrile).

  • Over-acylation: While less common with amides due to the reduced nucleophilicity of the product, it can occur with certain substrates.[3]

Strategies for Minimizing Side Products:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the acyl chloride is consumed.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often improve selectivity and reduce the rate of side reactions.

  • Order of Addition: Slowly add the 4-Quinolinecarbonyl chloride solution to the solution of the nucleophile and base. This maintains a low concentration of the acyl chloride, minimizing self-reaction.

Purification Protocols:

If side products have formed, a systematic purification approach is necessary.

  • Aqueous Workup:

    • Quench the reaction with water or a mild aqueous acid (e.g., dilute HCl) to destroy any remaining acyl chloride.

    • Perform a liquid-liquid extraction.[4] The choice of organic solvent will depend on the polarity of your product.

    • Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 4-quinolinecarboxylic acid.

    • Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying organic compounds.[5] The choice of solvent system (eluent) is critical and should be determined by TLC analysis.

    • Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC can be employed.

Purification Step Purpose Common Reagents/Materials
Quenching Decompose unreacted 4-Quinolinecarbonyl chloride.Water, dilute HCl
Extraction Separate the product from water-soluble impurities.Dichloromethane, Ethyl Acetate, Diethyl Ether
Aqueous Wash (Base) Remove acidic impurities (e.g., 4-quinolinecarboxylic acid).Saturated NaHCO₃ solution
Drying Remove residual water from the organic phase.Anhydrous Na₂SO₄, MgSO₄
Chromatography Separate the desired product from side products.Silica gel, appropriate solvent system

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of 4-Quinolinecarbonyl chloride.

1. How should I properly store 4-Quinolinecarbonyl chloride?

Store 4-Quinolinecarbonyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6] It is often recommended to store it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a nitrogen-filled glovebox).

2. What is the primary degradation pathway for 4-Quinolinecarbonyl chloride?

The primary degradation pathway is hydrolysis, where the acyl chloride reacts with water to form 4-quinolinecarboxylic acid and hydrogen chloride.[1][2]

G Acyl_Chloride 4-Quinolinecarbonyl Chloride Carboxylic_Acid 4-Quinolinecarboxylic Acid Acyl_Chloride->Carboxylic_Acid + H₂O HCl HCl Acyl_Chloride->HCl + H₂O Water H₂O (Moisture)

3. Can I use 4-Quinolinecarbonyl chloride in protic solvents like ethanol?

It is generally not advisable to use protic solvents unless the solvent itself is the intended nucleophile (i.e., for esterification). 4-Quinolinecarbonyl chloride will react vigorously with alcohols to form the corresponding ester.[7] For reactions with other nucleophiles, an aprotic solvent should be used.

4. My 4-Quinolinecarbonyl chloride was prepared from 4-quinolinecarboxylic acid and thionyl chloride. Could there be residual thionyl chloride?

Yes, this is a possibility. The synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride may not always go to completion, or residual chlorinating agent may remain.[8][9] It is crucial to ensure the purity of the acyl chloride before use, as residual thionyl chloride can lead to unwanted side reactions. Purification of the acyl chloride, for instance by distillation or recrystallization (if it is a solid), might be necessary.[10]

5. What are some suitable solvents for reactions with 4-Quinolinecarbonyl chloride?

Aprotic solvents are generally preferred. Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

  • N,N-Dimethylformamide (DMF) - Note that DMF can sometimes react with acyl chlorides, especially at elevated temperatures.

The choice of solvent can influence reaction rates and solubility of reactants.[11]

III. References

  • ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

  • Google Patents. (2004). Method for purifying acid chlorides. Retrieved from

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Greenbook.net. (n.d.). section 1 - chemical product and company identification. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Publications. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in 4-Quinolinecarbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and characterization of 4-Quinolinecarbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive intermediate. Here, we address common challenges and questions related to impurity profiling, offering field-proven insights and troubleshooting strategies to ensure the quality and integrity of your synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Quinolinecarbonyl chloride. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My final product is contaminated with the starting material, 4-quinolinecarboxylic acid. What is causing this, and how can I prevent it?

A1: The presence of residual 4-quinolinecarboxylic acid is one of the most common issues and typically points to two primary causes: incomplete reaction or hydrolysis of the product.

  • Causality - Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride is an equilibrium-driven process. Insufficient chlorinating agent, suboptimal reaction temperature, or inadequate reaction time can lead to an incomplete conversion. For instance, when using thionyl chloride (SOCl₂), the reaction produces gaseous byproducts (SO₂ and HCl). If these are not effectively removed, they can contribute to the reverse reaction.[1]

  • Causality - Product Hydrolysis: 4-Quinolinecarbonyl chloride is a highly reactive acyl chloride and is extremely susceptible to hydrolysis.[2][3] Exposure to even trace amounts of water in the reaction solvent, reagents, or glassware, or from atmospheric moisture during workup, will rapidly convert the product back to the corresponding carboxylic acid.[1][2][3]

Troubleshooting and Prevention:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Solvents should be rigorously dried using appropriate methods (e.g., distillation over a drying agent). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Optimize Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-2.0 equivalents of thionyl chloride or oxalyl chloride) to drive the reaction to completion.

  • Control Reaction Temperature: While some heating may be necessary to initiate the reaction, excessive temperatures can lead to side reactions and discoloration.[1] Monitor the reaction progress by a suitable method, such as IR spectroscopy, looking for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹.[1]

  • Efficient Removal of Gaseous Byproducts: If using thionyl chloride, ensure that the evolved SO₂ and HCl are efficiently removed, for example, by performing the reaction in a well-ventilated fume hood with a gas trap.[1] After the reaction, excess volatile reagents can be removed under reduced pressure. Co-distillation with a dry, inert solvent like toluene can also be effective.[1]

Q2: My 4-Quinolinecarbonyl chloride is yellow or brown. What is the cause of this discoloration, and how can I obtain a colorless product?

A2: Discoloration in acyl chloride synthesis is often indicative of side reactions or the use of impure reagents.

  • Causality - Impure Reagents: Thionyl chloride, a common reagent for this synthesis, can decompose over time to form impurities like sulfur chlorides (e.g., S₂Cl₂, SCl₂) which are often colored.[1]

  • Causality - Side Reactions: Overheating the reaction mixture can lead to decomposition and the formation of colored, polymeric byproducts. The quinoline ring itself can be susceptible to certain side reactions under harsh conditions.

  • Causality - Catalyst-Related Impurities: If a catalyst such as dimethylformamide (DMF) is used (which is common with oxalyl chloride), it can lead to the formation of the Vilsmeier reagent, which can be unstable and contribute to coloration if not handled properly.

Troubleshooting and Prevention:

  • Purify the Chlorinating Agent: If using thionyl chloride, consider purifying it by distillation, for example, from quinoline or linseed oil, before use to remove colored impurities.[1]

  • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. Use a thermostatically controlled heating mantle or oil bath.

  • Purification of the Final Product: If the crude product is colored, purification by vacuum distillation or recrystallization from a non-polar, anhydrous solvent may be necessary to obtain a colorless product.

  • Alternative Reagents: Consider using alternative chlorinating agents like oxalyl chloride with a catalytic amount of DMF, which often provides cleaner reactions at lower temperatures.[4] However, be aware of the potential for forming carcinogenic byproducts like dimethylcarbamyl chloride if DMF is used improperly.[4]

Q3: I'm observing unexpected signals in my NMR or peaks in my mass spectrum that could be sulfur-related. What are these impurities, and how do they form?

A3: When using thionyl chloride, sulfur-based impurities can arise, although they are less common than hydrolysis or incomplete reaction.

  • Causality - Sulfinic Acid/Chloride Formation: In some cases, side reactions with thionyl chloride can potentially lead to the formation of sulfinic acids or sulfinic chlorides, although this is more of a theoretical concern for most substrates.[4]

  • Causality - Thiosulfate Impurities: While rare, complex reactions involving sulfur byproducts from thionyl chloride could potentially lead to thiosulfate-like impurities under specific conditions.[4]

Troubleshooting and Prevention:

  • Use High-Purity Thionyl Chloride: Ensure the thionyl chloride is of high purity and has been stored properly to minimize decomposition products.

  • Alternative Chlorinating Agents: Switching to a non-sulfur-containing chlorinating agent like oxalyl chloride or phosphorus pentachloride can eliminate the possibility of these specific impurities.[5]

  • Aqueous Workup (with caution): While risky due to the high reactivity of the acyl chloride, a carefully controlled wash with a dilute aqueous base could remove some acidic sulfur-containing impurities. This approach is generally not recommended unless subsequent purification steps like distillation are planned, as it will likely lead to significant product hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for identifying and quantifying impurities in 4-Quinolinecarbonyl chloride?

A1: Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[1][6] A common and effective strategy is to derivatize the acyl chloride into a more stable compound before analysis.

  • Derivatization followed by HPLC or GC: A robust method involves reacting the crude 4-Quinolinecarbonyl chloride sample with a nucleophile (e.g., a primary amine like benzylamine or an alcohol like methanol) under controlled, anhydrous conditions to form a stable amide or ester derivative. This derivative can then be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6] This approach allows for the accurate quantification of the main product and any impurities that were also converted to their respective derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for purity assessment, but the sample must be prepared in a dry NMR solvent (e.g., CDCl₃) under an inert atmosphere to prevent hydrolysis during the analysis.[1] The presence of 4-quinolinecarboxylic acid is easily identified by its characteristic carboxylic acid proton signal.

  • Infrared (IR) Spectroscopy: IR is an excellent tool for monitoring the reaction's progress. The disappearance of the broad -OH stretch (around 3000 cm⁻¹) of the starting carboxylic acid and the appearance of a strong, sharp carbonyl (C=O) stretch for the acyl chloride (around 1800 cm⁻¹) indicates a successful conversion.[1]

Q2: How should I properly handle and store 4-Quinolinecarbonyl chloride to prevent its degradation?

A2: The stability of 4-Quinolinecarbonyl chloride is critically dependent on excluding moisture.

  • Handling: Always handle 4-Quinolinecarbonyl chloride in a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen). Use dry syringes and glassware for transfers.

  • Storage: The compound should be stored in a tightly sealed container (preferably with a Teflon-lined cap) in a desiccator or a dry, inert atmosphere. For long-term storage, refrigeration in a sealed container is recommended to slow down any potential decomposition pathways. However, ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Data Presentation: Common Impurities and Analytical Strategies

Impurity NamePotential SourceRecommended Analytical MethodMitigation Strategy
4-Quinolinecarboxylic AcidIncomplete reaction; Hydrolysis of the product.[1][2]NMR, IR, HPLC (after derivatization).Use excess chlorinating agent; ensure strictly anhydrous conditions.[1]
Thionyl Chloride (SOCl₂)Excess reagent from synthesis.GC-MS (of the crude mixture); NMR.Removal under reduced pressure; azeotropic distillation with toluene.[1]
Sulfur-based byproductsSide reactions with thionyl chloride.[4]GC-MS, LC-MS.Use high-purity thionyl chloride; consider alternative reagents like oxalyl chloride.[4]
Polymeric/Colored materialsOverheating during reaction or distillation.[1]Visual inspection; HPLC.Strict temperature control; purification by distillation or recrystallization.

Experimental Protocols & Visualizations

Protocol: General Method for Impurity Profiling by HPLC (via Derivatization)
  • Sample Preparation: Under an inert atmosphere, accurately weigh approximately 10-15 mg of the crude 4-Quinolinecarbonyl chloride into a dry vial.

  • Derivatization: Add 1.0 mL of a 0.1 M solution of benzylamine in dry acetonitrile. Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. This will convert the acyl chloride to the stable N-benzyl-4-quinolinecarboxamide.

  • Quenching (Optional): If necessary, add a small amount of a scavenger amine to react with any excess derivatizing agent.

  • Dilution: Dilute the derivatized sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 315 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the main derivative peak and any impurity peaks against a reference standard of the pure, derivatized product.

Diagram: Impurity Formation Pathways

Potential Impurity Formation in 4-Quinolinecarbonyl Chloride Synthesis A 4-Quinolinecarboxylic Acid (Starting Material) B 4-Quinolinecarbonyl Chloride (Product) A->B + SOCl2 (or other chlorinating agent) C Incomplete Reaction A->C Insufficient Reagent/ Time/Temp D Hydrolysis B->D + H2O (Trace Moisture) E Colored Impurities (Polymeric Byproducts) B->E Side Reactions C->A Remains in Product D->A Forms Starting Material F Overheating F->E G SOCl2 G->B H H2O H->D Workflow for Impurity Characterization start Crude 4-Quinolinecarbonyl Chloride Sample derivatize Derivatize with Nucleophile (e.g., Benzylamine) start->derivatize nmr NMR (1H, 13C) Under Anhydrous Conditions start->nmr hplc HPLC-UV Analysis derivatize->hplc lcms LC-MS Analysis derivatize->lcms purity Quantify Purity & Known Impurities hplc->purity mass_id Identify m/z of Unknown Impurities lcms->mass_id structure Propose Structures of Unknown Impurities nmr->structure mass_id->structure isolate Isolate Impurity (e.g., Prep-HPLC) structure->isolate confirm Confirm Structure (e.g., High-Res MS, 2D NMR) isolate->confirm

Caption: A systematic approach to identifying and characterizing impurities.

References

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.com. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Acyl chloride synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration. PubMed. Available at: [Link]

  • SOCl2: carboxylic acid to acid chloride: impurity! Sciencemadness Discussion Board. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Chlorine Dioxide - Uses, Side Effects, and More. WebMD. Available at: [Link]

  • Hydrolysis of an acid chloride. YouTube. Available at: [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. Available at: [Link]

  • Syntheses of derivatives of quinoline. SciSpace. Available at: [Link]

  • US6727384B1 - Method for purifying acid chlorides. Google Patents.
  • REACTIONS OF CHLORINE DIOXIDE AND OTHER OXYCHLORO COMPOUNDS WITH ORGANIC COMPOUNDS. KINETICS OF REACTION BETWEEN CHLORINE DIOXID. Defense Technical Information Center (DTIC). Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

  • The Reactions of Chlorine Dioxide with Inorganic and Organic Compounds in Water Treatment: Kinetics and Mechanisms. ResearchGate. Available at: [Link]

  • Stability of stored methacholine chloride solutions: clinically useful information. PubMed. Available at: [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Don't Mix These Chemicals! What Happens When You Mix Brake Fluid and Chlorine? TKOR Shows You! YouTube. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]

  • Stability of methacholine chloride in isotonic sodium chloride using a capillary electrophoresis assay. PubMed. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • The Chemistry of Disinfectants in Water: Reactions and Products. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Stability of cisplatin, iproplatin, carboplatin, and tetraplatin in commonly used intravenous solutions. PubMed. Available at: [Link]

  • HYDROLYSIS REACTIONS. acikders.ankara.edu.tr. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Quinolinecarbonyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to readily form esters, amides, and ketones. This guide provides an in-depth comparison of the reactivity of two such agents: 4-Quinolinecarbonyl chloride and the archetypal benzoyl chloride. While direct, side-by-side kinetic studies are not extensively documented in publicly available literature, a robust comparison can be established through an analysis of their structural and electronic properties, grounded in the fundamental principles of organic chemistry.

Structural and Electronic Properties: A Tale of Two Rings

At first glance, 4-Quinolinecarbonyl chloride and benzoyl chloride share a common reactive moiety: the carbonyl chloride group (-COCl). The crucial difference lies in the aromatic system attached to this group.

  • Benzoyl Chloride: Features a phenyl ring attached to the carbonyl group. The chemical formula is C₆H₅COCl.[1][2] It is a colorless, fuming liquid known for its irritating odor and is a widely used reagent in organic synthesis.[1][2]

  • 4-Quinolinecarbonyl Chloride: Incorporates a quinoline ring system. Quinoline is a bicyclic heteroaromatic compound, consisting of a benzene ring fused to a pyridine ring.

The introduction of a nitrogen atom into the aromatic system of 4-Quinolinecarbonyl chloride is the primary determinant of its distinct reactivity profile compared to benzoyl chloride.

The Decisive Factor: Electrophilicity of the Carbonyl Carbon

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate.

The key to understanding the relative reactivity of our two subjects lies in the electronic nature of the quinoline ring. The nitrogen atom in the quinoline ring is more electronegative than the carbon atoms and exerts a significant electron-withdrawing effect through induction. This effect is particularly pronounced at the C2 and C4 positions of the quinoline ring.[3] Consequently, the quinoline ring, especially when attached at the 4-position, is a more potent electron-withdrawing group than the simple phenyl ring of benzoyl chloride.

This strong inductive electron withdrawal by the quinoline ring de-shields the attached carbonyl carbon in 4-Quinolinecarbonyl chloride, making it significantly more electrophilic than the corresponding carbon in benzoyl chloride. Therefore, it is predicted that 4-Quinolinecarbonyl chloride is more reactive towards nucleophiles than benzoyl chloride .

The following diagram illustrates the factors influencing the electrophilicity of the carbonyl carbon in both molecules.

G cluster_0 4-Quinolinecarbonyl Chloride cluster_1 Benzoyl Chloride QC 4-Quinolinecarbonyl Chloride QC_factors Factors Influencing Reactivity QC->QC_factors Governed by Strong\nElectron-Withdrawing\nQuinoline Ring Strong Electron-Withdrawing Quinoline Ring QC_factors->Strong\nElectron-Withdrawing\nQuinoline Ring Dominant Factor Increased\nElectrophilicity of\nCarbonyl Carbon Increased Electrophilicity of Carbonyl Carbon Strong\nElectron-Withdrawing\nQuinoline Ring->Increased\nElectrophilicity of\nCarbonyl Carbon Higher Reactivity Higher Reactivity Increased\nElectrophilicity of\nCarbonyl Carbon->Higher Reactivity BC Benzoyl Chloride BC_factors Factors Influencing Reactivity BC->BC_factors Governed by Phenyl Ring\n(less electron-withdrawing) Phenyl Ring (less electron-withdrawing) BC_factors->Phenyl Ring\n(less electron-withdrawing) Dominant Factor Moderate\nElectrophilicity of\nCarbonyl Carbon Moderate Electrophilicity of Carbonyl Carbon Phenyl Ring\n(less electron-withdrawing)->Moderate\nElectrophilicity of\nCarbonyl Carbon Lower Reactivity Lower Reactivity Moderate\nElectrophilicity of\nCarbonyl Carbon->Lower Reactivity

Caption: Factors influencing the reactivity of 4-Quinolinecarbonyl chloride vs. Benzoyl Chloride.

Quantitative Data Summary

While a direct comparative kinetic study was not found in the surveyed literature, the table below summarizes the key predicted differences based on fundamental chemical principles.

Feature4-Quinolinecarbonyl ChlorideBenzoyl ChlorideRationale
Reactivity HigherLowerThe electron-withdrawing quinoline ring increases the electrophilicity of the carbonyl carbon.
Carbonyl Carbon Electrophilicity More ElectrophilicLess ElectrophilicStronger inductive effect from the heteroaromatic quinoline system.
Predicted IR C=O Stretch (νC=O) Higher WavenumberLower WavenumberIncreased bond polarization and force constant due to the electron-withdrawing quinoline ring.

Experimental Protocol: Competitive Acylation of an Alcohol

To empirically validate the predicted difference in reactivity, a competitive acylation experiment can be performed. This protocol is designed to be a self-validating system where the product ratio directly reflects the relative reactivity of the two acyl chlorides.

Objective: To determine the relative reactivity of 4-Quinolinecarbonyl chloride and benzoyl chloride by competitive acylation of a primary alcohol.

Materials:

  • 4-Quinolinecarbonyl chloride

  • Benzoyl chloride

  • Benzyl alcohol (or another suitable primary alcohol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Experimental Workflow Diagram:

G start Start: Prepare Reagents reagent_prep Dissolve Benzyl Alcohol (1 equiv) and Triethylamine (1.1 equiv) in anhydrous DCM start->reagent_prep acyl_chloride_prep In a separate flask, mix 4-Quinolinecarbonyl Chloride (1 equiv) and Benzoyl Chloride (1 equiv) in anhydrous DCM reagent_prep->acyl_chloride_prep reaction Slowly add the acyl chloride mixture to the alcohol solution at 0°C acyl_chloride_prep->reaction stir Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour) reaction->stir quench Quench the reaction with water stir->quench extract Extract the organic layer with DCM quench->extract dry Dry the organic layer over Na2SO4 extract->dry concentrate Concentrate the solution in vacuo dry->concentrate analyze Analyze the product mixture by HPLC or GC-MS concentrate->analyze end End: Determine Product Ratio analyze->end

Caption: Workflow for the competitive acylation experiment.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Solution: In a separate dry flask, prepare an equimolar solution of 4-Quinolinecarbonyl chloride (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the stirred alcohol solution at 0°C over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 1 hour). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude product mixture by HPLC or GC-MS to determine the relative ratio of the two ester products: benzyl 4-quinolinecarboxylate and benzyl benzoate. The product ratio will directly correlate with the relative reactivity of the two acylating agents. A higher proportion of benzyl 4-quinolinecarboxylate would confirm the higher reactivity of 4-Quinolinecarbonyl chloride.

Conclusion

Based on a thorough analysis of the electronic properties of the quinoline and benzene ring systems, it is concluded that 4-Quinolinecarbonyl chloride is a more reactive acylating agent than benzoyl chloride . The electron-withdrawing nature of the nitrogen-containing heteroaromatic ring in 4-Quinolinecarbonyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can be strategically employed in syntheses where a more potent acylating agent is required, or where reactions with less reactive nucleophiles are desired. The provided experimental protocol for a competitive acylation offers a robust method for empirically verifying this reactivity difference in a laboratory setting.

References

  • Benzoyl chloride - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • BENZOYL CHLORIDE - Ataman Kimya. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24). Retrieved January 30, 2026, from [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzoyl chloride - Sciencemadness Wiki. (2022, July 7). Retrieved January 30, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Benzoyl Chloride: Uses and Properties. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the development of new compounds with biological activity. (n.d.). ECORFAN-Bolivia Journal. Retrieved January 30, 2026, from [Link]

  • IR spectrum of carboxylic acids and alcohols. (2023, May 24). SlideShare. Retrieved January 30, 2026, from [Link]

  • Benzoyl chloride | C6H5COCl | CID 7412 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Quinolinecarboxylic acid - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange. (2021, September 14). Retrieved January 30, 2026, from [Link]

  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.). Retrieved January 30, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved January 30, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Analysis of 4-Quinolinecarbonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Hydrolysis Trap"

4-Quinolinecarbonyl chloride is a critical electrophilic intermediate in the synthesis of kinase inhibitors and antimalarial pharmacophores. However, its high reactivity presents a specific analytical paradox: the very reactivity that makes it valuable makes it difficult to analyze.

Standard reverse-phase HPLC (RP-HPLC) uses aqueous-organic mobile phases. Injecting an acid chloride directly into such a system results in rapid in-situ hydrolysis, converting the analyte into 4-quinolinecarboxylic acid before it reaches the detector. This leads to false "impure" results where the operator cannot distinguish between pre-existing hydrolysis (impurity) and method-induced hydrolysis (artifact).

This guide compares three validated workflows to circumvent this trap, ranking them by specificity, throughput, and structural fidelity.

Comparative Analysis of Methods

The following table summarizes the three primary methodologies for assessing purity.

FeatureMethod A: FTIR (ATR) Method B: Derivatization HPLC Method C: Quantitative NMR (qNMR)
Primary Utility Qualitative "Go/No-Go" CheckRoutine QC & Release TestingAbsolute Purity Certification
Principle Carbonyl bond vibration frequency shiftChemical conversion to stable esterMolar response of proton signals
Destructive? NoYes (Derivatization)No (in dry solvent)
Quantitation Poor (Semi-quantitative)ExcellentExcellent (Absolute)
Key Limitation Low sensitivity to <1% impuritiesRequires reference standardLower throughput; Solvent cost
Throughput High (< 2 mins)Medium (20-40 mins)Low (10-15 mins + prep)

Method A: FTIR Spectroscopy (The "Quick Check")

Before committing to time-consuming chromatography, Attenuated Total Reflectance (ATR) FTIR provides an immediate assessment of bulk quality. This method relies on the distinct shift of the carbonyl (


) stretching frequency.
Mechanism

The electron-withdrawing nature of the chlorine atom stiffens the carbonyl double bond compared to the carboxylic acid or amide.

  • 4-Quinolinecarbonyl chloride: Sharp band at ~1770–1790 cm⁻¹ .

  • 4-Quinolinecarboxylic acid (Impurity): Broad band at ~1690–1710 cm⁻¹ (often accompanied by a broad O-H stretch at 2500–3300 cm⁻¹).

Protocol
  • Perform a background scan with the ATR crystal (ZnSe or Diamond) clean and dry.

  • Place ~5 mg of solid sample on the crystal.

  • Apply pressure to ensure contact.

  • Scan from 4000 to 600 cm⁻¹.

  • Decision: If a significant peak exists at 1700 cm⁻¹, the batch is hydrolyzed. Do not proceed to HPLC.

Method B: Derivatization-HPLC (The "Workhorse")

Since the acid chloride cannot survive the mobile phase, we must chemically stabilize it before injection. The industry-standard approach is methanolysis , converting the reactive acid chloride into a stable methyl ester.

The Reaction


Any pre-existing carboxylic acid impurity in the sample will not react with methanol under these mild conditions (requires acid catalysis and heat), allowing for the separation of the "active" chloride (as ester) from the "inactive" acid.

Experimental Protocol
  • Reagents: Anhydrous Methanol (HPLC Grade), Acetonitrile (ACN), Formic Acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Step-by-Step Workflow:

  • Blank Preparation: Pipette 1.0 mL of anhydrous methanol into a vial.

  • Sample Preparation:

    • Weigh 10 mg of 4-quinolinecarbonyl chloride into a dry volumetric flask.

    • Immediately add 5 mL of anhydrous methanol .

    • Sonicate for 5 minutes. The reaction is instantaneous and exothermic.

    • Dilute to volume with ACN/Water (50:50) only after the quench is complete.

  • HPLC Conditions:

    • Flow: 1.0 mL/min.[1]

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid) over 10 mins.

    • Detection: UV @ 254 nm (Quinoline core).

  • Analysis:

    • Peak A (Early eluting): 4-Quinolinecarboxylic acid (hydrolysis impurity).

    • Peak B (Late eluting): Methyl 4-quinolinecarboxylate (represents the active chloride).

    • Calculation:

      
      
      

Method C: Quantitative NMR (The "Gold Standard")

qNMR is the only method that provides absolute purity without requiring a reference standard of the analyte itself. It is ideal for characterizing primary reference standards.

Protocol
  • Solvent: Use CDCl₃ (Deuterated Chloroform) stored over molecular sieves. Note: Do not use DMSO-d6 unless strictly anhydrous, as trace water will hydrolyze the sample during acquisition.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity).

  • Procedure:

    • Weigh exactly ~10 mg of sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.7 mL CDCl₃.

    • Transfer to NMR tube immediately.

  • Acquisition:

    • Pulse delay (

      
      ): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate a distinct quinoline proton (e.g., H2 or H3).

    • Integrate the IS peak.

    • Calculate purity based on molar ratios.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flow chart guides the analyst on which method to select based on the stage of development.

DecisionMatrix Start Sample: 4-Quinolinecarbonyl Chloride Goal Define Analytical Goal Start->Goal QuickCheck Rapid Quality Check (In-process control) Goal->QuickCheck Speed needed Release Final Product Release (Certificate of Analysis) Goal->Release Quantitation needed Standard Characterize Reference Standard (Absolute Purity) Goal->Standard No Ref Std available FTIR Method A: FTIR (ATR) Detects C=O shift (1770 vs 1700 cm-1) QuickCheck->FTIR HPLC Method B: Derivatization HPLC Quantify Methyl Ester vs Acid Release->HPLC QNMR Method C: qNMR (CDCl3) Absolute Purity via Internal Std Standard->QNMR FTIR->HPLC If Pass

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Diagram 2: The Derivatization Mechanism

Understanding the chemistry is vital to interpreting HPLC results.

ReactionScheme cluster_0 HPLC Chromatogram Result AC 4-Quinolinecarbonyl Chloride (Analyte) Ester Methyl Ester (Stable HPLC Peak) AC->Ester + MeOH (Derivatization) Acid Carboxylic Acid (Impurity Peak) AC->Acid + H2O (Hydrolysis Artifact) MeOH Methanol (Quench Reagent) Water Water (Impurity/Mobile Phase)

Caption: Chemical pathway showing how methanol stabilizes the analyte (Ester) vs. how water destroys it (Acid).

References

  • National Institutes of Health (NIH). (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Retrieved from [Link]

  • Oregon State University. (2024). Spectroscopy of Carboxylic Acid Derivatives: IR and NMR shifts. Retrieved from [Link]

Sources

benchmarking new quinoline synthesis methods against classical approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, anchoring FDA-approved drugs from Chloroquine to Lenvatinib . For decades, the Friedländer and Skraup syntheses have been the industry workhorses. However, their reliance on harsh acidic conditions and unstable starting materials (e.g., o-aminoaldehydes) creates bottlenecks in late-stage functionalization.

This guide benchmarks the classical Friedländer Condensation against the modern Rh(III)-Catalyzed C-H Activation/Annulation . While the classical route offers raw scalability for simple cores, the modern Rh(III) approach provides superior atom economy and regiocontrol for complex, drug-like scaffolds, utilizing stable directing groups rather than volatile intermediates.

Part 1: The Classical Baseline

The Friedländer Condensation

The Friedländer synthesis is the gold standard for preparing 2-substituted quinolines.[1] It relies on the condensation of an o-aminoaryl ketone/aldehyde with an enolizable ketone.

  • Mechanism: Acid/Base-catalyzed Aldol condensation followed by cyclodehydration.

  • Primary Limitation: The instability of o-aminobenzaldehyde derivatives (self-condensation) limits the shelf-life of reagents and diversity of the substrate scope.

Protocol A: Classical Synthesis of 2-Phenylquinoline

Target: Synthesis of 2-phenylquinoline from 2-aminobenzophenone and acetophenone.

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)[1]

  • Acetophenone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • H₂SO₄ (catalytic, optional for acceleration)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask (RBF) with 2-aminobenzophenone (5.0 mmol) and acetophenone (6.0 mmol).

  • Solvation: Add Glacial Acetic Acid (15 mL). Add 2 drops of conc. H₂SO₄ if reaction is sluggish.

  • Reflux: Heat the mixture to reflux (118 °C) for 3–6 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). Look for the disappearance of the fluorescent amine spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). Neutralize with 10% NaOH until pH ~8.

  • Isolation: Extract with CH₂Cl₂ (3 x 20 mL). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol to yield off-white needles.

Part 2: The Modern Challenger

Rh(III)-Catalyzed C-H Activation[2]

This method represents a paradigm shift: instead of condensing two pre-functionalized carbonyls, we use a transition metal to activate a stable C-H bond on an aniline or benzamide derivative, reacting it with an internal alkyne.

  • Mechanism: C-H activation via Concerted Metalation-Deprotonation (CMD), followed by alkyne insertion and reductive elimination.

  • Primary Advantage: Uses stable, commercially available starting materials (oximes, amides) and tolerates sensitive functional groups.

Protocol B: Rh(III)-Catalyzed Annulation

Target: Synthesis of polysubstituted quinoline from N-methoxybenzamide and diphenylacetylene.

Reagents:

  • N-Methoxybenzamide (1.0 equiv) [Directing Group]

  • Diphenylacetylene (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%) [Catalyst]

  • CsOAc (2.0 equiv) [Base/Proton Shuttle]

  • MeOH (Solvent)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a dry screw-cap pressure tube, weigh [Cp*RhCl₂]₂ (0.0125 mmol) and CsOAc (1.0 mmol).

  • Substrate Addition: Add N-methoxybenzamide (0.5 mmol) and diphenylacetylene (0.6 mmol).

  • Solvation: Add anhydrous MeOH (2.0 mL) under Argon flow. Seal the tube.

  • Activation: Heat to 60–80 °C for 12 hours.

    • Causality: The lower temperature preserves stereocenters that would racemize under Friedländer reflux conditions.

  • Quench: Cool to room temperature. Dilute with CH₂Cl₂ and filter through a Celite pad to remove insoluble metal salts.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 5% to 20% EtOAc/Hexane).

Part 3: Comparative Benchmarking

The following data contrasts the performance of both methods when targeting a 2,3-disubstituted quinoline core.

MetricClassical (Friedländer)Modern (Rh-Catalyzed)Analysis
Yield 65–85%75–92%Rhodium catalysis often provides higher yields by avoiding tarry polymerization side-reactions common in acid reflux.
Atom Economy Low (Loss of H₂O + Acid waste)High (C-H Functionalization)Modern method incorporates the alkyne fully; the only byproduct is typically MeOH or AcOH from the directing group.
Reaction Temp 100–140 °C60–80 °CModern methods are milder, enabling late-stage modification of thermally sensitive pharmacophores.
Substrate Scope Limited by o-aminoaldehyde stabilityBroad (Amides, Oximes, Anilines)The Rh-method utilizes stable precursors, removing the need to synthesize unstable intermediates in situ.
Cost (Reagent) Low ($)High (

$)
Critical Decision Point: Use Friedländer for bulk commodity synthesis; use Rh-catalysis for high-value API intermediates.
E-Factor High (Acid waste, neutralization salts)Low (Catalytic, minimal solvent)Rh-catalysis aligns better with Green Chemistry principles, despite the initial metal cost.

Part 4: Mechanistic Visualization

Diagram 1: The Mechanistic Divergence

This diagram contrasts the linear condensation pathway of the Friedländer synthesis with the cyclic catalytic activation of the Rhodium method.

QuinolineSynthesis cluster_classical Classical: Friedländer Condensation cluster_modern Modern: Rh(III) C-H Activation Start_C o-Amino Ketone + Enolizable Ketone Step1_C Aldol Condensation (Acid/Base Catalyzed) Start_C->Step1_C Step2_C Cyclodehydration (- H₂O) Step1_C->Step2_C Product_C Quinoline Product Step2_C->Product_C Start_M Benzamide/Oxime + Alkyne Step1_M C-H Activation (Rhodacycle Formation) Start_M->Step1_M Cp*Rh(III) Step2_M Alkyne Insertion (Carbometalation) Step1_M->Step2_M Step3_M Reductive Elimination (C-N Bond Formation) Step2_M->Step3_M Product_M Quinoline Product Step3_M->Product_M Regeneration

Caption: Comparison of the linear dehydration pathway (Friedländer) vs. the catalytic metallacycle pathway (Rh-Activation).

Diagram 2: Strategic Decision Matrix

When to deploy which method in a drug discovery pipeline.

DecisionMatrix Start Target: Substituted Quinoline Q1 Is the starting material an unstable o-aminoaldehyde? Start->Q1 Classical Use Friedländer / Skraup (Low Cost, High Waste) Q1->Classical Yes (and stable enough to handle) Q2 Is the target structure thermally sensitive? Q1->Q2 No / Avoid Q3 Do you need specific Regioselectivity? Classical->Q3 Q2->Classical No (>100°C OK) Modern Use Rh(III) C-H Activation (High Cost, High Precision) Q2->Modern Yes (<80°C required) Modern->Q3

Caption: Decision workflow for selecting the optimal synthesis route based on substrate stability and thermal tolerance.

References

  • Organic Reactions. (2011).[2][3] The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Li, X., et al. (2011).[2] Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. Chemical Science. Retrieved from [Link]

  • Chuang, S.C., et al. (2011).[2] Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Retrieved from [Link]

  • Li, A.H., et al. (2010).[4] One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

4-Quinolinecarbonyl Chloride: Safe Handling & Disposal Guide

[1]

Executive Summary & Hazard Profile[1][2]

4-Quinolinecarbonyl chloride (also known as Cinchoninoyl chloride) is a highly reactive acyl chloride derivative of 4-quinolinecarboxylic acid. In drug development, it is a critical electrophile used to introduce the quinoline moiety. However, its high reactivity with water and nucleophiles presents significant safety risks during disposal.

Improper disposal—such as pouring directly into aqueous waste streams—can cause violent hydrolysis, releasing toxic hydrogen chloride (HCl) gas and generating rapid exothermic heat, potentially shattering glass vessels.

Chemical Identity & Hazards
PropertyDetail
Chemical Name 4-Quinolinecarbonyl chloride (Cinchoninoyl chloride)
Parent Acid CAS 486-74-8 (4-Quinolinecarboxylic acid)
Functional Group Acyl Chloride (-COCl)
Primary Hazards Corrosive (Skin/Eye burns), Water Reactive (Violent hydrolysis), Lachrymator (HCl gas generation)
EPA Waste Code D002 (Corrosive), D003 (Reactive - if unquenched)

Pre-Disposal Assessment[1]

Before initiating disposal, you must convert the reactive acyl chloride into a stable, non-reactive species (the corresponding carboxylic acid or salt). Never dispose of unquenched acid chlorides directly into waste drums.

Mandatory PPE[1]
  • Respiratory: Work strictly inside a certified chemical fume hood to capture HCl emissions.

  • Eyes: Chemical splash goggles (Face shield recommended for quantities >50g).

  • Skin: Double-gloving is recommended. Silver Shield® or heavy-duty Nitrile gloves provide the best permeation resistance against the organic solvents often used (e.g., DCM, Toluene).

Equipment Setup
  • Reaction Vessel: Borosilicate glass beaker (2-3x the volume of the waste). Do not use a narrow-neck flask ; rapid gas evolution requires a wide surface area.

  • Thermal Control: Ice-water bath (0–5°C).

  • Agitation: Magnetic stir plate with a PTFE-coated stir bar.

Quenching & Neutralization Protocol

This protocol uses Alkaline Hydrolysis to simultaneously quench the reactive chloride and neutralize the generated acid.

The Mechanism

The disposal process relies on the controlled hydrolysis of the acid chloride.

1
  • Why Base? Using water alone generates HCl gas. Using a base (NaOH or NaHCO3) traps the HCl as harmless salt (NaCl).

  • Why Ice? The reaction is exothermic. Lowering the temperature prevents solvent boiling and splashing.

Step-by-Step Procedure
Step 1: Prepare the Quenching Trap
  • Place a wide-mouth beaker in the ice bath inside the fume hood.

  • Fill the beaker with a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Note: NaHCO₃ is milder but will generate significant CO₂ foam. Ensure plenty of headspace.[2]

    • Volume Rule: Use at least 10mL of base solution per 1g of acid chloride.

Step 2: Solubilize the Waste

If the 4-quinolinecarbonyl chloride is a solid or neat liquid, do not add it directly to the water.

  • Dissolve/dilute the material in a non-reactive organic solvent (e.g., Dichloromethane or Toluene).

  • This dilution moderates the reaction rate and prevents the formation of hard, unreacted clumps.

Step 3: Controlled Addition
  • Turn on the stirrer in the base solution.

  • Slowly add the acid chloride solution dropwise into the alkaline solution.

  • Monitor Temperature: If the solution steams or splashes, stop addition and let it cool.

  • Monitor pH: Periodically check pH. If it drops below 7, add more base.

Step 4: Verification
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for an additional 30 minutes to ensure complete hydrolysis of any occluded material.

  • Verify the final pH is between 6 and 9 .

Waste Management & Logistics[1]

Once quenched, the material is no longer "Reactive" (D003) but still requires proper classification due to the organic quinoline content.

Waste Stream Segregation

The final mixture will be a biphasic system (Organic solvent + Aqueous salt solution) or a slurry.

  • Option A (Separation): Use a separatory funnel to separate the organic solvent (DCM/Toluene) from the aqueous layer.

    • Organic Layer: Dispose of as Halogenated Organic Waste .

    • Aqueous Layer: Contains Sodium 4-quinolinecarboxylate.[3] Due to the potential aquatic toxicity of quinoline derivatives (H402), do not pour down the drain . Collect as Aqueous Waste with Toxic Organic Contaminants .

  • Option B (Combined): If separation is not feasible, collect the entire stirred mixture into a waste container labeled "Basic Organic/Aqueous Mixture - Contains Quinoline Derivatives."

Labeling Requirements

Ensure the waste tag includes:

  • Constituents: Dichloromethane (if used), Sodium 4-quinolinecarboxylate, Sodium Chloride, Water.

  • Hazards: Irritant, Toxic to Aquatic Life.[4][5]

  • pH: ~7-9 (Neutral/Basic).

Visual Workflow (DOT Diagram)

The following diagram outlines the decision logic and operational flow for the disposal process.

DisposalWorkflowStartSTART: 4-Quinolinecarbonyl Chloride WasteStateCheckIs material Solid or Neat Liquid?Start->StateCheckDiluteDilute in DCM or TolueneStateCheck->DiluteYesPrepTrapPrepare 10% NaOH or NaHCO3in Ice Bath (Fume Hood)StateCheck->PrepTrapNo (Already in Solution)Dilute->PrepTrapQuenchSLOW Dropwise Additionof Waste into BasePrepTrap->QuenchMonitorMonitor: Temp < 20°CpH > 7Quench->MonitorMonitor->QuenchIf Temp SpikesFinalCheckStir 30 mins @ Room TempVerify pH 6-9Monitor->FinalCheckSegregateSeparate Layers?FinalCheck->SegregateWasteOrgOrganic Layer:Halogenated Solvent WasteSegregate->WasteOrgYes (Separatory Funnel)WasteAqAqueous Layer:Aqueous Waste w/ Toxic OrganicsSegregate->WasteAqYesWasteMixCombined Waste:Basic Organic/Aqueous MixtureSegregate->WasteMixNo (Emulsion/Slurry)

Figure 1: Operational workflow for the safe quenching and disposal of acid chlorides.

References

  • National Institutes of Health (NIH) - PubChem. 4-Quinolinecarboxylic acid (Compound Summary). Retrieved February 2, 2026, from [Link][1]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 2, 2026, from [Link][1]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved February 2, 2026, from [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.